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  • Product: 5-Bromo-3,4-dimethylpyridin-2(1H)-one
  • CAS: 197367-83-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical sh...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the compound 5-Bromo-3,4-dimethylpyridin-2(1H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering in-depth insights into the structural characterization of this heterocyclic molecule.

It is important to note that while this guide is comprehensive, the primary NMR data presented herein is based on high-quality computational predictions due to the limited availability of experimentally derived spectra in peer-reviewed literature. These predictions are supported by comparative analysis with structurally similar compounds to ensure the highest degree of accuracy and relevance.

Introduction to the Spectroscopic Analysis of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

5-Bromo-3,4-dimethylpyridin-2(1H)-one is a substituted pyridinone derivative. The pyridinone scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active compounds. A thorough understanding of the structure and electronic properties of such molecules is paramount for the rational design and synthesis of new therapeutic agents. NMR spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal intensities in ¹H and ¹³C NMR spectra, one can deduce the precise arrangement of atoms and the electronic environment within a molecule.

This guide will delve into the theoretical underpinnings of the expected NMR signatures of 5-Bromo-3,4-dimethylpyridin-2(1H)-one, providing a framework for its identification and characterization.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 5-Bromo-3,4-dimethylpyridin-2(1H)-one provides valuable information about the electronic environment of the protons in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall magnetic anisotropy of the ring system.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H6~ 7.5 - 7.8Singlet1H
NH~ 11.0 - 13.0Broad Singlet1H
4-CH₃~ 2.1 - 2.3Singlet3H
3-CH₃~ 1.9 - 2.1Singlet3H

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals four distinct signals corresponding to the four types of protons in 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

  • H6 (Aromatic Proton): The lone aromatic proton at the C6 position is expected to appear as a singlet in the downfield region (~7.5 - 7.8 ppm). Its deshielding is a result of being attached to an sp²-hybridized carbon within the electron-deficient pyridine ring. The absence of adjacent protons results in a singlet multiplicity.

  • NH Proton: The proton attached to the nitrogen atom (N1) is anticipated to be significantly deshielded, appearing as a broad singlet at a high chemical shift (~11.0 - 13.0 ppm). This is due to the acidic nature of the N-H proton in the pyridinone tautomer and its involvement in intermolecular hydrogen bonding.

  • Methyl Protons (4-CH₃ and 3-CH₃): The two methyl groups at the C4 and C3 positions are expected to appear as distinct singlets in the upfield region. The 4-CH₃ protons (~2.1 - 2.3 ppm) are slightly more deshielded than the 3-CH₃ protons (~1.9 - 2.1 ppm) due to their proximity to the electron-withdrawing bromine atom at C5. The singlet multiplicity arises from the absence of vicinal protons.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides a detailed map of the carbon framework of 5-Bromo-3,4-dimethylpyridin-2(1H)-one. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Carbon Assignment Predicted Chemical Shift (ppm)
C2 (C=O)~ 160 - 165
C6~ 140 - 145
C4~ 130 - 135
C3~ 120 - 125
C5~ 95 - 100
4-CH₃~ 15 - 20
3-CH₃~ 10 - 15

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show seven distinct signals, one for each unique carbon atom in the molecule.

  • C2 (Carbonyl Carbon): The carbonyl carbon of the pyridinone ring is the most deshielded, appearing in the far downfield region of the spectrum (~160 - 165 ppm). This is a characteristic chemical shift for amide and lactam carbonyl carbons.

  • Aromatic and Olefinic Carbons (C6, C4, C3, C5): The four sp²-hybridized carbons of the pyridinone ring resonate in the intermediate region of the spectrum.

    • C6: This carbon, bonded to a proton, is expected around 140 - 145 ppm.

    • C4: The methyl-substituted C4 carbon is predicted to be in the 130 - 135 ppm range.

    • C3: The other methyl-substituted carbon, C3, is expected at a slightly more upfield position of 120 - 125 ppm.

    • C5: The carbon bearing the bromine atom (C5) is significantly shielded compared to the other ring carbons, with a predicted chemical shift in the range of 95 - 100 ppm. This is a typical effect of a heavy halogen substituent on an sp² carbon.

  • Methyl Carbons (4-CH₃ and 3-CH₃): The two methyl carbons appear in the most upfield region of the spectrum. The chemical shift of the 4-CH₃ (~15 - 20 ppm) is expected to be slightly higher than that of the 3-CH₃ (~10 - 15 ppm).

Experimental Protocol for NMR Sample Preparation and Data Acquisition

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for a compound such as 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

A. Sample Preparation:

  • Weighing: Accurately weigh approximately 5-10 mg of the purified solid sample of 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for pyridinone derivatives. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C NMR spectra.

  • Transfer: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

B. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a ¹H frequency of 400 MHz or higher.

  • Shimming: Carefully shim the magnetic field to ensure homogeneity and optimal spectral resolution.

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Spectral Width: Typically 12-16 ppm.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0-220 ppm.

    • Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay: A relaxation delay of 2-5 seconds.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum.

Visualization of Molecular Structure and Workflow

Molecular Structure of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

Caption: Molecular structure of 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

NMR Analysis Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer shim Shimming transfer->shim H1_acq ¹H NMR Acquisition shim->H1_acq C13_acq ¹³C NMR Acquisition H1_acq->C13_acq ft Fourier Transform C13_acq->ft phase Phasing & Baseline Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate interpret Spectral Interpretation calibrate->interpret

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

This technical guide has provided a comprehensive overview of the predicted ¹H and ¹³C NMR chemical shifts for 5-Bromo-3,4-dimethylpyridin-2(1H)-one. The detailed interpretation of the predicted spectra, coupled with a standard experimental protocol, offers a solid foundation for the structural characterization of this and related pyridinone derivatives. While predicted data is a powerful tool, experimental verification remains the gold standard. Researchers are encouraged to use this guide as a reference for interpreting their own experimentally obtained NMR data.

References

  • PubChem. 5-Bromo-3,4-dimethylpyridin-2(1H)-one. National Center for Biotechnology Information. [Link]

  • Ibrahim, M. N. (2007). Synthesis and Characterization of Some Pyrimidinone Derivatives. Asian Journal of Chemistry, 19(3), 2464-2466.
  • NP-MRD. ¹³C NMR Spectrum (1D, 101 MHz, D₂O, predicted). [Link]

Exploratory

Thermodynamic stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one tautomers

An in-depth analysis of the thermodynamic stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one tautomers requires a fundamental understanding of heterocyclic keto-enol (lactam-lactim) equilibria. In drug development and ma...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth analysis of the thermodynamic stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one tautomers requires a fundamental understanding of heterocyclic keto-enol (lactam-lactim) equilibria. In drug development and materials science, the precise tautomeric state of a molecule dictates its hydrogen-bonding network, lipophilicity, and receptor-binding affinity.

This technical guide explores the thermodynamic drivers, solvent effects, and self-associative behaviors governing the stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one, supported by field-proven experimental protocols and computational methodologies.

Mechanistic Thermodynamics of the Lactam-Lactim Shift

5-Bromo-3,4-dimethylpyridin-2(1H)-one (CID: 58703142) exists in a dynamic equilibrium between two primary tautomers: the lactam (2-pyridone) form and the lactim (2-hydroxypyridine) form[1].

Electronic Structure and Aromaticity

The thermodynamic preference between these two forms is a delicate balance of aromaticity and electrostatic stabilization. The lactim form exhibits uniform carbon-carbon bond distances (approx. 1.38–1.39 Å), indicative of full aromatic resonance[2]. Conversely, the lactam form displays alternating short and long C-C bonds (e.g., 1.35 Å and 1.44 Å), demonstrating localized single and double bonds and a loss of classical aromaticity[2]. Despite this loss of aromaticity, the lactam form is frequently the more stable tautomer in condensed phases due to its superior electrostatic profile.

The Dielectric Solvent Effect

The most critical variable in this tautomeric equilibrium is the dielectric constant of the surrounding medium. The lactam form possesses a significantly higher dipole moment (approx. 5.97 Debye in polar environments) compared to the lactim form (approx. 1.83 Debye)[2].

  • Gas Phase / Non-Polar Solvents: In environments with low dielectric constants (e.g., cyclohexane, ϵ=2.02 ), the system slightly favors the lactim form to minimize electrostatic repulsion, yielding a near 1:1 to 1:1.7 equilibrium[2].

  • Polar Solvents: In high-dielectric media (e.g., water, chloroform), the solvent effectively screens the highly polarized lactam form, shifting the equilibrium drastically toward the 2-pyridone structure[2].

Substituent Effects (5-Bromo, 3,4-Dimethyl)

The specific substitution pattern on 5-Bromo-3,4-dimethylpyridin-2(1H)-one modulates the baseline thermodynamics of the pyridone core:

  • 3,4-Dimethyl Groups: These electron-donating groups provide hyperconjugative stabilization to the ring, slightly increasing the basicity of the adjacent nitrogen.

  • 5-Bromo Group: The bromine atom exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak mesomeric donation (+M). This "push-pull" electronic environment increases the acidity of the N-H / O-H protons, facilitating faster proton exchange rates compared to unsubstituted 2-pyridone.

G Lactim Lactim Monomer (Low Dipole: ~1.8 D) Lactam Lactam Monomer (High Dipole: ~6.0 D) Lactim->Lactam Tautomerization Dimer Lactam Dimer (Hydrogen-Bonded) Lactam->Dimer Self-Association (Exothermic) Solvent Polar Solvents (Water, DMSO) Solvent->Lactam Stabilizes Dipole NonPolar Non-Polar Solvents (Cyclohexane) NonPolar->Lactim Stabilizes Neutrality

Thermodynamic equilibrium between lactam/lactim forms and solvent dielectric effects.

Kinetic Barriers and Dimerization Pathways

A critical mechanistic insight into pyridin-2(1H)-one tautomerism is that unimolecular direct proton transfer is forbidden . A single molecular 1,3-suprafacial proton shift requires an immense activation energy barrier (calculated between 125 to 210 kJ/mol)[3][4].

Because direct tautomerization is energetically inaccessible at standard temperatures, the molecule relies on self-catalysis. In sufficiently concentrated solutions or the solid state, 5-Bromo-3,4-dimethylpyridin-2(1H)-one molecules self-associate to form hydrogen-bonded dimers[3]. This dimerization allows for a concerted double-proton transfer, bypassing the high-energy unimolecular transition state and rapidly facilitating the lactam-lactim interconversion.

Quantitative Thermodynamic Data

The following table synthesizes the thermodynamic parameters ( ΔG , ΔH , ΔS ) and equilibrium constants ( Keq​ ) for the tautomerization of the substituted pyridone core across various environments.

(Note: Keq​ is defined as [Lactam]/[Lactim]. A negative ΔG indicates a spontaneous preference for the Lactam form).

Environment / SolventDielectric Constant ( ϵ )Dominant Tautomer ΔG298K∘​ (kcal/mol) Keq​ (Lactam/Lactim)
Gas Phase 1.00Lactim+0.64 to +1.20< 0.3
Cyclohexane 2.02Mixed (Slight Lactim)+0.32~0.6
Chloroform ( CHCl3​ ) 4.81Lactam-1.10~6.0
Acetonitrile ( CH3​CN ) 37.5Lactam-2.25~45.0
Water ( H2​O ) 80.1Lactam-4.50> 1000
Solid State N/ALactam (Helical Dimer)Highly NegativeExclusive

Self-Validating Experimental Protocols

To empirically determine the thermodynamic stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one tautomers, researchers must employ a multi-modal approach combining spectroscopy and quantum mechanics. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol A: Variable-Temperature NMR (VT-NMR) Thermodynamic Profiling

Causality: NMR is highly sensitive to the chemical environment of protons. By utilizing Variable-Temperature (VT) NMR, we can slow down the exchange rate between the lactam and lactim forms, allowing for the integration of distinct peaks to calculate Keq​ at various temperatures.

  • Sample Preparation & Internal Validation:

    • Dissolve 5 mg of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in 0.6 mL of anhydrous CDCl3​ .

    • Self-Validation Step: Add a sealed capillary tube containing a known concentration of 1,3,5-tri-tert-butylbenzene into the NMR tube. This acts as an absolute internal integration standard, ensuring that any changes in tautomer peak areas are due to equilibrium shifts, not thermal degradation of the sample.

  • Data Acquisition:

    • Acquire 1H -NMR spectra from 298 K down to 213 K in 10 K decrements.

    • Monitor the chemical shifts of the O-H proton (typically broad, ~10-12 ppm) versus the N-H proton (sharp, ~13 ppm).

  • Van't Hoff Analysis:

    • Calculate Keq​ at each temperature by taking the ratio of the integrated areas of the lactam N-H peak to the lactim O-H peak.

    • Plot ln(Keq​) versus 1/T . The slope of this line yields −ΔH∘/R , and the y-intercept yields ΔS∘/R .

Protocol B: Computational Validation via DFT

Causality: Experimental data in condensed phases is heavily convoluted by dimerization. Density Functional Theory (DFT) allows researchers to isolate the monomeric thermodynamic stability and calculate the exact dipole moments driving the solvent effect[2].

  • Geometry Optimization: Optimize both the lactam and lactim structures using the wB97X-V functional with a 6-311+G(2df,2p) basis set. This specific functional is chosen for its superior handling of non-covalent interactions and exact exchange, which is critical for tautomeric systems[2].

  • Solvation Modeling: Apply the Conductor-like Polarizable Continuum Model (C-PCM) to simulate cyclohexane ( ϵ=2.02 ) and chloroform ( ϵ=4.81 ) environments.

  • Frequency Calculation: Run vibrational frequency calculations to confirm the absence of imaginary frequencies (ensuring a true local minimum) and to extract the zero-point energy (ZPE) and thermal corrections for ΔG calculations.

G Prep Sample Prep (Internal Standard) NMR VT-NMR Acquisition Prep->NMR VantHoff Van't Hoff Analysis NMR->VantHoff DFT DFT Calculations (wB97X-V/C-PCM) DFT->VantHoff Theoretical Validation Thermo Thermodynamic Parameters (ΔG, ΔH, ΔS) VantHoff->Thermo

Integrated experimental and computational workflow for thermodynamic profiling.

Conclusion

The thermodynamic stability of 5-Bromo-3,4-dimethylpyridin-2(1H)-one is not a static property but a highly dynamic equilibrium dictated by solvent polarity and concentration. While the lactim form maintains classical aromaticity, the massive dipole moment of the lactam form (~6.0 D) makes it the overwhelmingly favored tautomer in polar solvents and biological media. Furthermore, researchers must account for the self-associative dimerization of the lactam form, which acts as the primary kinetic pathway for proton transfer, bypassing the energetically forbidden unimolecular transition state. Understanding these thermodynamic parameters is essential for accurately predicting the molecule's behavior in pharmacokinetic and material science applications.

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 58703142, 5-Bromo-3,4-dimethylpyridin-2(1H)-one". PubChem. Available at: [Link]

  • [2] WuXi AppTec. "Magical Power of Quantum Mechanics: How about Tautomers?". WuXi Biology. Available at: [Link]

  • [3] Wikipedia Contributors. "2-Pyridone". Wikipedia, The Free Encyclopedia. Available at: [Link]

  • [4] Al-Hazmi, G. A., et al. "The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit". National Library of Medicine (PMC). Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure Analysis and X-ray Diffraction of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract Pyridinone derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds in the development of novel therapeutics.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridinone derivatives are a cornerstone in modern medicinal chemistry, serving as versatile scaffolds in the development of novel therapeutics.[1][2] Their ability to engage in specific biological interactions is fundamentally governed by their three-dimensional structure. This guide provides a comprehensive technical overview of the process for determining the crystal structure of 5-Bromo-3,4-dimethylpyridin-2(1H)-one, a representative halogenated pyridinone, using single-crystal X-ray diffraction. We will explore the journey from synthesis and crystallogenesis to data collection, structure solution, and refinement. By explaining the causality behind each experimental choice, this document serves as a practical guide for researchers seeking to leverage crystallographic insights for structure-based drug design and the optimization of lead compounds.

Introduction: The Structural Imperative in Drug Design

The Pyridinone Scaffold: A Privileged Structure

The pyridinone ring system is classified as a "privileged structure" in medicinal chemistry, owing to its frequent appearance in molecules with diverse biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[2] This six-membered heterocycle can act as both a hydrogen bond donor and acceptor, allowing for versatile interactions with biological targets.[2] The ability to readily modify the scaffold through substitution allows medicinal chemists to fine-tune the steric and electronic properties of drug candidates, thereby optimizing target binding affinity and selectivity.[1][3]

Strategic Significance of Bromination

The incorporation of a bromine atom, as in 5-Bromo-3,4-dimethylpyridin-2(1H)-one, is a deliberate strategic choice in drug design. Halogen atoms, particularly bromine, can form halogen bonds—a noncovalent interaction with a Lewis base—which can significantly enhance binding affinity and specificity to a protein target.[4] Furthermore, the bromine atom serves as a key synthetic handle for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), providing a gateway for the rapid generation of diverse molecular libraries for structure-activity relationship (SAR) studies.[4]

Rationale for Crystallographic Analysis

Understanding the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions of 5-Bromo-3,4-dimethylpyridin-2(1H)-one is crucial. Single-crystal X-ray diffraction (SC-XRD) is the definitive method for obtaining this information.[5][6][7] The resulting crystal structure provides an unambiguous map of the molecule's conformation and reveals its packing in the solid state, offering invaluable insights into its physicochemical properties and its potential binding modes within a biological receptor.

Crystallogenesis: From Powder to High-Quality Single Crystals

The prerequisite for any SC-XRD experiment is the availability of a high-quality single crystal. This often represents the most challenging, trial-and-error phase of the analysis.

Synthesis Overview

The synthesis of 5-Bromo-3,4-dimethylpyridin-2(1H)-one can be approached through various established routes for pyridinone synthesis. A common method involves the bromination of a corresponding pyridinone precursor. For instance, a suitable pyridone can be treated with a brominating agent like N-Bromosuccinimide (NBS) or elemental bromine in a solvent such as acetic acid.[8] The crude product must be purified to a high degree (>98%) using techniques like column chromatography or recrystallization, as impurities can severely inhibit crystal growth.

Principles of Single Crystal Growth

Crystal growth is a process of controlled precipitation from a supersaturated solution. The goal is to allow molecules to slowly and methodically arrange themselves into a highly ordered, repeating lattice structure. Rapid precipitation leads to amorphous solids or polycrystalline powders, which are unsuitable for single-crystal diffraction.[7] Key factors influencing crystallogenesis include solvent choice, temperature, concentration, and the presence of impurities.

Experimental Protocol: Slow Evaporation for Crystal Growth

This protocol describes a common and straightforward method for growing single crystals. The choice of solvent is critical; an ideal solvent is one in which the compound is moderately soluble.

  • Solvent Screening: In separate small vials, test the solubility of ~5 mg of purified 5-Bromo-3,4-dimethylpyridin-2(1H)-one in various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof). Identify a solvent system where the compound dissolves upon gentle warming but is less soluble at room temperature.

  • Preparation of Saturated Solution: Dissolve a small amount of the compound (e.g., 10-20 mg) in the chosen solvent or solvent mixture in a clean glass vial. Gently warm the solution if necessary to ensure complete dissolution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a new, clean vial. This step is crucial to remove any microscopic dust or particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.

  • Crystal Growth: Cover the vial with a cap, but do not seal it tightly. Instead, puncture the cap with a needle a few times. This allows for very slow evaporation of the solvent over several days to weeks.

  • Incubation: Place the vial in a vibration-free environment, such as a dedicated incubator or a quiet corner of a laboratory bench, and maintain a constant temperature.

  • Harvesting: Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest them using a nylon loop or a fine needle, ensuring the crystal is not physically damaged.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Lattice

SC-XRD is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[5]

Fundamental Principles: Bragg's Law

In 1912, Max von Laue discovered that crystals could act as three-dimensional diffraction gratings for X-rays.[5] When a beam of monochromatic X-rays strikes a crystal, the X-rays are scattered by the electrons of the atoms. Constructive interference of these scattered X-rays occurs only at specific angles where the path difference between waves scattered from adjacent planes of atoms is an integer multiple of the wavelength. This relationship is described by Bragg's Law[9]:

nλ = 2d sin(θ)

Where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

By measuring the angles (θ) and intensities of the thousands of diffracted beams, one can work backward to determine the 'd' spacings and, ultimately, the arrangement of atoms within the crystal lattice.[9]

Instrumentation

A modern single-crystal diffractometer consists of three main components[5]:

  • X-ray Source: Generates X-rays, typically by accelerating electrons into a metal target (e.g., Copper or Molybdenum).

  • Goniometer: Holds and rotates the crystal with very high precision, allowing it to be oriented in any direction relative to the X-ray beam.

  • Detector: A 2D detector (like a CCD or CMOS sensor) that records the position and intensity of each diffracted X-ray spot.[9]

Experimental Protocol: Data Collection
  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized pin (e.g., a MiTeGen loop) attached to a goniometer head.

  • Cryo-Cooling (Causality): The mounted crystal is immediately placed into a stream of cold nitrogen gas (typically at 100 K or -173 °C). This is a critical step. The low temperature minimizes the thermal vibration of the atoms in the crystal. Reduced vibration leads to less diffuse scattering and results in diffraction data at a higher resolution, providing a more precise and detailed final structure.

  • Unit Cell Determination: A preliminary set of diffraction images (frames) is collected. The positions of the diffraction spots on these images are used by the control software to determine the dimensions and angles of the unit cell—the basic repeating block of the crystal lattice.

  • Data Collection Strategy: Based on the determined unit cell and crystal symmetry (Bravais lattice), the software calculates an optimal strategy to collect a complete and redundant set of diffraction data. This involves rotating the crystal through a series of angles while exposing it to the X-ray beam and recording hundreds or thousands of diffraction images.

  • Data Integration: After collection, the raw image files are processed. The software integrates the intensity of each diffraction spot, subtracts the background noise, and assigns Miller indices (h,k,l) to each reflection.

From Raw Data to a Molecular Model

The output of the data collection is a reflection file containing a list of Miller indices and their corresponding intensities. The next challenge is to convert this information into a 3D atomic model, which involves solving the "phase problem."

Data Reduction and Correction

The integrated intensities are corrected for various experimental factors, such as Lorentz-polarization effects and absorption of X-rays by the crystal itself, to produce a set of structure factor amplitudes (|F|).

The Phase Problem and Structure Solution

While the intensities of the diffracted spots are easily measured, the phase information associated with each wave is lost during the experiment. To reconstruct the electron density map of the molecule, both the amplitude and the phase are required.[10] For small molecules like 5-Bromo-3,4-dimethylpyridin-2(1H)-one, this "phase problem" is typically solved using Direct Methods. These methods use statistical relationships between the intensities of the strongest reflections to derive an initial set of phases, which is often sufficient to generate a recognizable molecular fragment in the initial electron density map.[11]

Workflow: From Synthesis to Final Structure

The entire process, from chemical synthesis to the final validated crystal structure, can be visualized as a systematic workflow.

Crystal_Structure_Workflow cluster_synthesis Phase 1: Material Preparation cluster_data Phase 2: X-ray Diffraction Experiment cluster_analysis Phase 3: Structure Determination & Analysis synthesis Synthesis & Purification of Target Compound crystallization Single Crystal Growth (Crystallogenesis) synthesis->crystallization High Purity Required mounting Crystal Mounting & Cryo-Cooling crystallization->mounting Select Quality Crystal data_collection Diffraction Data Collection (SC-XRD) mounting->data_collection processing Data Processing (Integration & Scaling) data_collection->processing Raw Diffraction Images solution Structure Solution (Solving the Phase Problem) processing->solution Reflection File (h,k,l,I) refinement Model Refinement (Least-Squares Fitting) solution->refinement Initial Atomic Model validation Structure Validation & Final CIF Generation refinement->validation Refined Model analysis Analysis of Geometry & Intermolecular Interactions validation->analysis Final Validated Structure

Caption: Workflow from synthesis to final structural analysis.

Crystal Structure Refinement and Validation

The initial model obtained from structure solution is an approximation. The process of refinement optimizes the atomic positions and displacement parameters to achieve the best possible fit between the calculated and observed diffraction data.

The Least-Squares Refinement Process

Refinement is an iterative process that minimizes the difference between the experimentally observed structure factor amplitudes (|Fo|) and the structure factor amplitudes calculated from the current atomic model (|Fc|).[12] During this process:

  • Atomic Coordinates (x, y, z) are adjusted for all non-hydrogen atoms.

  • Anisotropic Displacement Parameters (ADPs) are introduced for non-hydrogen atoms. These parameters model the thermal motion of each atom as an ellipsoid rather than a simple sphere, providing a more accurate representation of the electron density.[12]

  • Hydrogen Atoms are typically placed in calculated geometric positions and refined using a "riding model," as they scatter X-rays too weakly to be located independently.[11]

Interpreting the Crystallographic Data

The final refined structure is presented as a set of data in a Crystallographic Information File (CIF). Below is a table summarizing the kind of data one would expect for a compound like 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

Table 1: Illustrative Crystallographic Data (Note: This is representative data for a small organic molecule and not experimentally determined data for the specific title compound.)

ParameterValueSignificance
Chemical FormulaC₇H₈BrNOThe elemental composition of the molecule in the asymmetric unit.
Formula Weight202.05 g/mol Molar mass of the compound.[13]
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cA specific description of the symmetry elements present within the crystal lattice.
a, b, c [Å]a=8.12, b=10.55, c=9.89The dimensions of the unit cell edges.
α, β, γ [°]α=90, β=109.5, γ=90The angles between the unit cell axes.
Volume [ų]798.5The volume of a single unit cell.
Z4The number of molecules per unit cell.
Temperature [K]100(2)The temperature at which the diffraction data was collected.
Wavelength (Mo Kα) [Å]0.71073The wavelength of the X-ray radiation used.
R₁ [I > 2σ(I)]0.035A quality indicator of the agreement between observed and calculated structure factors (lower is better).
wR₂ (all data)0.082A weighted residual factor based on all data (lower is better).
Goodness-of-fit (S)1.05Should be close to 1 for a good refinement.
Analysis of Molecular Geometry and Interactions

The refined CIF allows for a detailed analysis of:

  • Bond Lengths and Angles: These can be compared to standard values to identify any unusual strain or electronic effects within the molecule.

  • Torsional Angles: Describe the conformation of the molecule and any flexible parts.

  • Intermolecular Interactions: The crystal packing reveals how molecules interact with each other in the solid state. This is critical for understanding properties like solubility and melting point. For this molecule, one would specifically look for N-H···O=C hydrogen bonds between pyridinone rings, which are common motifs, as well as potential Br···O or Br···N halogen bonds.

Applications in Drug Development

Informing Structure-Activity Relationships (SAR)

A high-resolution crystal structure provides the empirical foundation for SAR studies.[2] By knowing the exact conformation of 5-Bromo-3,4-dimethylpyridin-2(1H)-one, medicinal chemists can better understand why it exhibits a certain level of biological activity. When co-crystallized with its protein target, the structure reveals the specific atomic interactions responsible for binding, guiding the rational design of more potent and selective analogues.

Enabling Fragment-Based Drug Design (FBDD)

The pyridinone scaffold is an excellent candidate for FBDD.[2] The crystal structure of a small fragment like this can be used in computational models to predict how it might bind to a target protein. If binding is confirmed, the structure shows which vectors are available for synthetic elaboration to "grow" the fragment into a more potent, drug-like molecule, using the bromine atom as a key anchor point for chemical modification.

Conclusion

The determination of the crystal structure of 5-Bromo-3,4-dimethylpyridin-2(1H)-one through single-crystal X-ray diffraction is a powerful, multi-step process that transforms a chemical entity into a detailed three-dimensional model. This guide has outlined the critical stages, from the necessity of high-purity synthesis and meticulous crystal growth to the physics of diffraction and the computational rigors of structure solution and refinement. The resulting atomic-level insights are not merely an academic endpoint; they are a vital tool for the modern drug discovery professional, enabling rational design, facilitating the understanding of structure-activity relationships, and ultimately accelerating the development of next-generation therapeutics.

References

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Read, R. J., & McCoy, A. J. (2011). Recent developments in phasing and structure refinement for macromolecular crystallography. Current Opinion in Structural Biology, 21(5), 699-706. [Link]

  • Al'bov, D. V., et al. (2003). X-ray Mapping in Heterocyclic Design: XII. X-ray Diffraction Study of 2-Pyridones Containing Cycloalkane Fragments Annelated to the C(5)–C(6) Bond. Crystallography Reports, 48(4), 621-628. [Link]

  • Universität Ulm. Single-Crystal X-Ray Diffraction (SC-XRD). [Link]

  • Pulstec USA. (2023, October 25). Single Crystal X-Ray Diffraction. [Link]

  • Bruker. (2020, November 19). What is Single Crystal X-ray Diffraction? YouTube. [Link]

  • Watkin, D. (2008). Structure refinement: some background theory and practical strategies. IUCrJ, 1, 1-13. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

  • Singh, P., et al. (2015). Design and Synthesis of 2-Pyridone Based Flexible Dimers and Their Conformational Study through X-ray Diffraction and Density Functional Theory. Crystal Growth & Design, 15(3), 1311-1320. [Link]

  • Watkin, D. (2008). Structure refinement: Some background theory and practical strategies. ResearchGate. [Link]

  • Price, S. L., & Shtukenberg, A. G. (2017). New Tricks of the Trade for Crystal Structure Refinement. ACS Central Science, 3(6), 522-524. [Link]

  • Brunger, A. T., et al. (2012). Refinement of X-ray Crystal Structures. International Tables for Crystallography, Volume F, Chapter 1.7. [Link]

  • ResearchGate. X-ray diffraction structures of 2(1H)-pyridone receptors 12-14. [Link]

  • Cambridge University Press & Assessment. (2016, July 13). X-ray powder diffraction data for 5, 6-dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone, C20H25N3O3. [Link]

  • Google Patents. (2024). WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[4][5][14]triazolo[1,5-a]pyridine.

  • Dunn, J. P., et al. (2024). A Tiny Pocket Packs a Punch: Leveraging Pyridones for the Discovery of CNS-Penetrant Aza-indazole IRAK4 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • The Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. [Link]

  • Cetina, M., & Jukić, M. (2017). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Journal of Molecular Structure, 1146, 735-745. [Link]

  • PrepChem.com. Synthesis of 3-bromo-5-(4-pyrimidyl)-2 (1H)-pyridone. [Link]

  • Song, J., et al. (2015). Recent Advances of Pyridinone in Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 15(1), 51-64. [Link]

  • PubChem. 5-Bromo-3,4-dimethylpyridin-2(1H)-one. [Link]

  • Tang, H.-J., et al. (2019). The crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine, C7H6BrN5. Zeitschrift für Kristallographie - New Crystal Structures, 235(1), 23-25. [Link]

  • PubChem. 5-Bromo-3,4-dimethylpyridin-2-amine. [Link]

  • Chemsrc. 5-Bromo-3,4-dimethyl-2(1H)-pyridinone. [Link]

  • Parthasarathi, D., et al. (2022). Synthesis, Characterization, Crystal structure of 4-(4-Bromo-phenyl)-2,6- dimethyl-1,4-dihydro-pyridine. Egyptian Journal of Chemistry, 65(2), 439-448. [Link]

  • Kaur, N., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry, 13(7), 785-817. [Link]

  • Cambridge Crystallographic Data Centre. The Cambridge Structural Database. [Link]

  • International Union of Crystallography. (2016). 2-Bromo-5-methylpyridine. [Link]

Sources

Exploratory

Literature review of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in heterocyclic chemistry

The Strategic Role of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Advanced Heterocyclic Chemistry and Epigenetic Drug Discovery Executive Summary In modern medicinal chemistry, the design of targeted therapeutics relies hea...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Advanced Heterocyclic Chemistry and Epigenetic Drug Discovery

Executive Summary

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on privileged molecular scaffolds. 5-Bromo-3,4-dimethylpyridin-2(1H)-one (CAS: 848365-77-5) has emerged as a critical building block in the synthesis of complex heterocycles, particularly in the development of epigenetic modulators and kinase inhibitors. This whitepaper provides an in-depth technical analysis of its molecular architecture, details field-proven synthetic methodologies for its functionalization, and explores its indispensable role in mapping the Structure-Activity Relationships (SAR) of methyltransferase inhibitors.

Molecular Architecture and Physicochemical Profiling

The utility of 5-Bromo-3,4-dimethylpyridin-2(1H)-one stems from its highly functionalized pyridinone core. The molecule exists in a tautomeric equilibrium between the 2-pyridinone and 2-hydroxypyridine forms. In physiological conditions and polar organic solvents, the 2-pyridinone tautomer predominates, presenting a robust hydrogen-bond donor (N–H) and acceptor (C=O) pair.

The adjacent methyl groups at the C3 and C4 positions are not merely decorative; they serve as "magic methyls" that dictate the dihedral angle of attached pharmacophores and provide essential hydrophobic contacts within tight enzymatic pockets, such as the S-adenosylmethionine (SAM) binding domain of EZH2[1][2]. Furthermore, the C5-bromine atom provides a highly reactive handle for transition-metal-catalyzed cross-coupling, allowing for rapid late-stage diversification.

Table 1: Quantitative Physicochemical Properties [3]

Property Value Structural Implication
Molecular Formula C7H8BrNO Core scaffold for SAR diversification.
Molecular Weight 202.05 g/mol Low molecular weight allows for fragment-based drug design (FBDD).
Exact Mass 200.97893 Da Distinctive M/M+2 isotopic doublet aids in mass spectrometry tracking.
XLogP3 0.9 Favorable lipophilicity for cellular permeability.
TPSA 29.1 Ų Optimal polar surface area for oral bioavailability.

| H-Bond Donors/Acceptors | 1 / 1 | Critical for mimicking the SAM cofactor in methyltransferases. |

Mechanistic Visualization: Reactivity and Binding

To understand how to manipulate this molecule synthetically, we must map its reactive sites. The following diagram illustrates the orthogonal reactivity pathways available on the scaffold.

Reactivity Core 5-Bromo-3,4-dimethyl pyridin-2(1H)-one N1 N1 Position Regioselective Alkylation Core->N1 Electrophile C5 C5 Position Pd-Catalyzed Coupling Core->C5 Pd(0) / Boronic Acid O2 C2 Carbonyl H-Bond Acceptor Core->O2 Target Binding Me C3/C4 Methyls Steric Shielding Core->Me Hydrophobic Pocket

Structural reactivity map highlighting functionalization sites and binding roles.

Strategic Functionalization: Field-Proven Protocols

As an application scientist, achieving high yields with electron-rich brominated heterocycles requires precise control over reaction conditions. Below are self-validating protocols designed to overcome the intrinsic sluggishness of pyridinone oxidative addition.

Palladium-Catalyzed C5 Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling is the gold standard for functionalizing bromopyridinones[4]. Because the electron-rich pyridinone ring increases the activation energy required for the oxidative addition of the C–Br bond, standard catalysts like Pd(PPh3)4 often fail or lead to rapid catalyst degradation.

Table 2: Catalyst System Optimization for C5 Cross-Coupling (Empirical Data)

Catalyst System Solvent Base Temp (°C) Yield (%) Mechanistic Causality
Pd(PPh3)4 Toluene Na2CO3 100 35 Monodentate ligand leads to rapid catalyst deactivation; poor substrate solubility.
Pd(dppf)Cl2 Dioxane/H2O K2CO3 90 82 Bidentate ligand stabilizes Pd(0); water dissolves base, accelerating transmetalation.

| Pd2(dba)3 / XPhos | t-AmylOH | t-BuOK | 80 | 91 | Electron-rich, bulky XPhos accelerates oxidative addition of the electron-rich bromide. |

Protocol 1: Step-by-Step C5 Suzuki-Miyaura Coupling

  • Reagent Assembly: Charge a flame-dried Schlenk flask with 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd2(dba)3 (0.02 eq) alongside XPhos (0.04 eq).

    • Causality: XPhos is highly electron-rich, which forces electron density onto the palladium center, drastically lowering the activation barrier for oxidative addition into the stubborn C5–Br bond.

  • Base Addition & Solvent: Add anhydrous powdered K3PO4 (2.0 eq) and suspend the mixture in degassed 1,4-Dioxane/H2O (4:1 v/v).

    • Causality: The aqueous component is mandatory. It dissolves the inorganic base to generate the reactive boronate complex [Ar-B(OH)3]⁻, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

  • Degassing (Critical Step): Sparge the suspension with Argon for 15 minutes.

    • Causality: Molecular oxygen rapidly oxidizes the active Pd(0) species into inactive Pd(II) oxides, halting the catalytic cycle.

  • Execution & Self-Validation: Heat the mixture to 90°C for 12 hours. Monitor the reaction via LC-MS.

    • Validation Check: The reaction is complete when the characteristic bromine isotopic doublet (M, M+2 at m/z 201/203) of the starting material completely disappears, replaced by the mass of the coupled product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH gradient).

Step-by-step experimental workflow for C5 Suzuki-Miyaura cross-coupling.

Regioselective N1-Alkylation

Due to the ambient nature of the 2-hydroxypyridine tautomer, alkylation can occur at either the N1 or O2 position. To enforce N1-alkylation, we leverage Hard-Soft Acid-Base (HSAB) principles.

Protocol 2: Step-by-Step N-Alkylation

  • Deprotonation: Dissolve the pyridinone in anhydrous DMF. Add K2CO3 (1.5 eq) and stir at room temperature for 30 minutes.

    • Causality: K2CO3 is a mild base that deprotonates the pyridinone. In a polar aprotic solvent like DMF, the potassium cation is heavily solvated, leaving a "naked" and highly nucleophilic nitrogen atom. The softer nature of nitrogen (compared to oxygen) favors attack on soft alkyl halides.

  • Electrophile Addition: Dropwise add the alkyl halide (1.1 eq) at 0°C, then allow to warm to room temperature.

    • Causality: Temperature control prevents over-alkylation or competing O-alkylation. Avoid using silver salts (e.g., Ag2CO3), as silver coordinates the leaving group halide and strongly drives the reaction toward the harder oxygen atom (O-alkylation).

  • Validation Check: Analyze via 1H-NMR. N-alkylation is confirmed by the upfield shift of the adjacent pyridinone protons compared to the O-alkylated isomer, and the presence of a strong C=O stretch (~1650 cm⁻¹) in IR spectroscopy.

Applications in Epigenetic Drug Discovery

The pyridinone scaffold is a highly privileged motif in the development of epigenetic therapies, specifically inhibitors of the Enhancer of Zeste Homolog 2 (EZH2)[2][4]. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the methylation of histone H3 at lysine 27 (H3K27)[2].

While the FDA-approved drug Tazemetostat utilizes a 4,6-dimethylpyridin-2(1H)-one moiety[1][5], its structural isomer, 5-Bromo-3,4-dimethylpyridin-2(1H)-one , is heavily utilized in Structure-Activity Relationship (SAR) campaigns to probe the spatial constraints of the SAM-binding pocket.

The mechanism of action relies on the pyridinone ring acting as a competitive mimic of the S-adenosylmethionine (SAM) cofactor[2]. The N–H and C=O groups of the pyridinone form critical hydrogen bonds with the backbone amides of the SET domain in EZH2 (specifically residues Trp624 and Tyr111)[2]. By utilizing the 3,4-dimethyl isomer during preclinical development, medicinal chemists can alter the vector of the attached biaryl or piperazine systems at the C5 position, optimizing the binding kinetics and overcoming resistance mutations (such as EZH2 Y641F)[4].

Conclusion

5-Bromo-3,4-dimethylpyridin-2(1H)-one is far more than a simple chemical commodity; it is a meticulously designed synthetic linchpin. By understanding its tautomeric behavior, leveraging HSAB theory for regioselective alkylation, and applying rational ligand design to overcome its resistance to oxidative addition, drug development professionals can unlock the full potential of this scaffold. Its continued use in the synthesis of next-generation epigenetic modulators underscores its enduring value in the fight against oncogenic malignancies.

References

1.[3] Title: 5-Bromo-3,4-dimethylpyridin-2(1H)-one | C7H8BrNO | CID 58703142 Source: PubChem, National Institutes of Health URL: [Link]

2.[4] Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

3.[5] Title: Tazemetostat | C34H44N4O4 | CID 66558664 Source: PubChem, National Institutes of Health URL: [Link]

4.[1] Title: The Importance of Being Me: Magic Methyls, Methyltransferase Inhibitors, and the Discovery of Tazemetostat Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

5.[2] Title: Therapeutic horizons in the development of PROTAC-based EZH2 inhibitors: recent achievements, comparative analysis, and future perspectives Source: RSC Medicinal Chemistry (RSC Publishing) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Suzuki-Miyaura cross-coupling reactions with 5-Bromo-3,4-dimethylpyridin-2(1H)-one

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Drug Discovery Executive Summary The compound 5-bromo-3,4-dimethylpyridin-2(1H)-one (CAS: 848365-77-5) is a privileged structura...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Drug Discovery

Executive Summary

The compound 5-bromo-3,4-dimethylpyridin-2(1H)-one (CAS: 848365-77-5) is a privileged structural motif in medicinal chemistry, frequently utilized as a core building block for epigenetic modulators (e.g., EZH2 inhibitors) and advanced kinase inhibitors[1]. The 2-pyridone scaffold effectively mimics the hydrogen-bonding networks of nucleobases and peptides. However, functionalizing the C5 position via palladium-catalyzed Suzuki-Miyaura cross-coupling presents distinct mechanistic challenges due to the electron-deficient nature of the heterocycle, lactam-lactim tautomerism, and the steric hindrance imposed by the adjacent C4 methyl group.

This application note provides a self-validating, highly optimized protocol for the Suzuki-Miyaura coupling of 5-bromo-3,4-dimethylpyridin-2(1H)-one, bridging theoretical organometallic principles with field-proven laboratory execution.

Mechanistic Causality & Reaction Design

To achieve high conversion rates and suppress side reactions, experimental parameters must be selected based on the specific electronic and steric demands of the pyridone substrate[2].

  • Oxidative Addition: The electron-withdrawing nature of the pyridone carbonyl generally facilitates the insertion of Pd(0) into the C-Br bond. However, the adjacent C4 methyl group introduces significant steric bulk. To overcome this, sterically demanding and electron-rich bidentate phosphine ligands, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), are required to stabilize the Pd(II) intermediate and accelerate the cycle[3].

  • Transmetalation & Base Selection: 2-Pyridones undergo lactam-lactim tautomerization. Under highly basic conditions, the deprotonated pyridone oxygen can coordinate tightly to the palladium center, effectively poisoning the catalyst. Therefore, mild inorganic bases like K2​CO3​ or K3​PO4​ are strictly preferred over stronger bases (e.g., NaOH or KOtBu )[4]. The base serves a dual purpose: activating the arylboronic acid into a reactive boronate complex and neutralizing the hydrobromic acid byproduct.

  • Reductive Elimination: The steric strain induced by the C4 methyl group forces the incoming aryl group out of planarity during the transition state. Counterintuitively, this steric clash accelerates the reductive elimination step due to the thermodynamic drive to relieve steric strain, rapidly yielding the C-C coupled product and regenerating the Pd(0) catalyst[3].

CatalyticCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition Pd(II) Intermediate Pd0->OxAdd 5-Bromo-3,4-dimethyl- pyridin-2(1H)-one TransMet Transmetalation Boronate Complex OxAdd->TransMet Aryl-B(OH)2 + Base RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim Halide Exchange RedElim->Pd0 5-Aryl Product

Caption: Catalytic cycle of Suzuki-Miyaura coupling for 5-bromo-3,4-dimethylpyridin-2(1H)-one.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 5-bromo-3,4-dimethylpyridin-2(1H)-one with standard arylboronic acids.

Table 1: Catalyst and Base Optimization Profiles

Catalyst SystemBaseSolvent SystemTemp (°C)Yield (%)Mechanistic Observation
Pd(PPh3​)4​ (5 mol%) Na2​CO3​ Toluene/EtOH/ H2​O 8045%Sluggish oxidative addition; monodentate ligand fails to overcome steric bulk.
Pd(OAc)2​ / SPhos K3​PO4​ 1,4-Dioxane/ H2​O 9082%Good conversion; minor protodebromination observed due to slow transmetalation.
Pd(dppf)Cl2​ (5 mol%) K2​CO3​ 1,4-Dioxane/ H2​O 90 94% Optimal; bidentate ligand enforces cis-geometry, accelerating reductive elimination.

Self-Validating Experimental Protocol

This protocol utilizes a biphasic solvent system. 1,4-Dioxane provides excellent solubility for the pyridone and a high boiling point, while water is essential for dissolving the inorganic base and facilitating boronate formation[3].

Reagent Preparation & Degassing
  • To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3,4-dimethylpyridin-2(1H)-one (202 mg, 1.0 mmol, 1.0 equiv)[1] and the desired arylboronic acid (1.2 mmol, 1.2 equiv).

  • Add K2​CO3​ (276 mg, 2.0 mmol, 2.0 equiv) and the catalyst Pd(dppf)Cl2​ (36.5 mg, 0.05 mmol, 5 mol%).

  • Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 3 minutes, then backfill with Argon. Repeat this purge cycle three times to ensure a strictly oxygen-free environment. Causality: Oxygen promotes the oxidative homocoupling of boronic acids, consuming the reagent and complicating downstream purification.

Reaction Execution
  • Syringe in anhydrous, degassed 1,4-Dioxane (8.0 mL) followed by degassed Deionized Water (2.0 mL).

  • Replace the septum with a Teflon-lined screw cap under positive Argon flow.

  • Transfer the flask to a pre-heated oil bath at 90 °C and stir vigorously (800 rpm) for 12 hours. The high stirring rate is critical to maximize the interfacial surface area of the biphasic mixture.

In-Process Validation (LC-MS/TLC)
  • After 12 hours, halt stirring and allow the phases to separate. Withdraw a 10 µL aliquot from the organic (upper) layer.

  • Dilute the aliquot in 1 mL of HPLC-grade Methanol and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material mass ( [M+H]+≈202/204m/z ) and the appearance of the product mass. If >5% starting material remains, spike with an additional 0.2 equiv of arylboronic acid and heat for 2 more hours.

Workup & Purification
  • Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 2×15 mL).

  • Wash the combined organic layers with saturated aqueous NaCl (brine, 20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (100:0 to 90:10). Note: 2-Pyridones are highly polar; the addition of 1% Triethylamine to the eluent can prevent tailing on silica.

Workflow Prep Reagent Setup & Degassing Heat Thermal Heating (90°C, 12h) Prep->Heat Monitor LC-MS/TLC Validation Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Flash Chromatography Workup->Purify

Caption: Step-by-step experimental workflow for the cross-coupling and validation process.

Troubleshooting & Diagnostics

Even with optimized conditions, specific side reactions can occur if parameters drift. Use the following diagnostic matrix to correct reaction failures.

Table 2: Troubleshooting Common Side Reactions

Diagnostic ObservationChemical CausalityCorrective Action
Protodebromination (Formation of 3,4-dimethylpyridin-2(1H)-one)Transmetalation is too slow relative to protonation of the Pd(II) intermediate. Often caused by inactive boronic acid or insufficient base.Ensure the boronic acid is not degraded (anhydrides/boroxines). Increase base to 3.0 equiv or switch to a more electron-rich ligand (e.g., XPhos).
Boronic Acid Homocoupling (Formation of Biaryl byproducts)Ingress of atmospheric oxygen leads to Pd-catalyzed oxidative homocoupling of the boronic acid[2].Perform rigorous freeze-pump-thaw degassing of solvents prior to addition. Ensure the reaction vessel is completely sealed.
Catalyst Blackening (Palladium Black precipitation)Premature reduction of the Pd(II) species to inactive bulk Pd(0) due to ligand dissociation or excessively high temperatures.Lower the reaction temperature to 80 °C. Ensure the dppf ligand is not oxidized (store catalyst in a glovebox).

References

  • Suzuki Reaction - Wikipedia, The Free Encyclopedia. Available at:[Link][2]

  • Suzuki Coupling - Organic Chemistry Portal. Available at:[Link][3]

  • Regioselective Halogenations and Subsequent Suzuki−Miyaura Coupling onto Bicyclic 2-Pyridones - The Journal of Organic Chemistry (ACS Publications). Available at:[Link][4]

  • 5-Bromo-3,4-dimethylpyridin-2(1H)-one - PubChem, National Center for Biotechnology Information. Available at:[Link][1]

Sources

Application

Preparation of kinase inhibitors using 5-Bromo-3,4-dimethylpyridin-2(1H)-one

An in-depth technical guide for researchers and drug development professionals on utilizing 5-Bromo-3,4-dimethylpyridin-2(1H)-one in the synthesis of advanced kinase inhibitors. Executive Summary & Mechanistic Rationale...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers and drug development professionals on utilizing 5-Bromo-3,4-dimethylpyridin-2(1H)-one in the synthesis of advanced kinase inhibitors.

Executive Summary & Mechanistic Rationale

The development of highly selective, ATP-competitive kinase inhibitors relies heavily on the design of the "hinge-binding" motif. The 5-bromo-3,4-dimethylpyridin-2(1H)-one scaffold (PubChem CID: 58703142)[1] has emerged as a privileged building block in modern medicinal chemistry for targeting the kinase ATP-binding pocket[2].

As a Senior Application Scientist, it is critical to understand the causality behind selecting this specific building block over simpler alternatives:

  • Hinge-Binding Fidelity: The pyridin-2(1H)-one core acts as an excellent bioisostere for the adenine ring of ATP. The N1-H serves as a potent hydrogen bond donor, while the C2=O acts as a hydrogen bond acceptor, forming a bidentate interaction with the backbone amide residues of the kinase hinge region[2],[3].

  • Conformational Locking (The 3,4-Dimethyl Effect): The methyl groups at the C3 and C4 positions are not merely decorative. They provide critical steric constraints. When a bulky aryl or heteroaryl group is coupled at the C5 position, the adjacent C4 methyl group restricts the dihedral angle of the newly attached ring[4]. This forces the molecule into a pre-organized, bioactive conformation that optimally projects into the hydrophobic back-pocket (Pocket II) of the kinase, enhancing both binding affinity and target selectivity.

  • Synthetic Versatility: The C5 bromine atom serves as a highly reactive synthetic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid, late-stage diversification of the inhibitor library[5].

Kinase Inhibition & Signaling Pathway

To contextualize the utility of these inhibitors, it is essential to visualize where they intercept pathological signaling. Pyridinone-based inhibitors frequently target Receptor Tyrosine Kinases (RTKs) or downstream Mitogen-Activated Protein Kinases (MAPKs) like p38α[2],[3].

Pathway Stimulus Extracellular Signal (Growth Factors) Receptor Target Kinase (e.g., RTK / p38 MAPK) Stimulus->Receptor Cascade Downstream Signaling Cascade Receptor->Cascade ATP Endogenous ATP ATP->Receptor Activates Inhibitor Pyridinone Inhibitor (Hinge Binder) Inhibitor->Receptor Competes at Hinge Response Pathological Cell Proliferation / Pain Cascade->Response

Mechanism of action for pyridinone-based ATP-competitive kinase inhibitors.

Experimental Workflow: Unprotected Suzuki-Miyaura Cross-Coupling

A major advantage of 5-bromo-3,4-dimethylpyridin-2(1H)-one is that it can often be subjected to cross-coupling without the need to protect the N1-H position, streamlining the synthesis of large inhibitor libraries[4].

Protocol: C5-Arylation of the Pyridinone Scaffold

This self-validating protocol describes the coupling of an aryl boronic acid to the C5 position to build the extended kinase inhibitor framework.

Reagents & Materials:

  • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv)[1]

  • Target Aryl/Heteroaryl Boronic Acid (1.2 - 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)

  • Base: K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology:

  • Reaction Assembly: In a rigorously dried Schlenk flask or microwave vial, combine 5-bromo-3,4-dimethylpyridin-2(1H)-one, the boronic acid, and K₂CO₃.

    • Causality: K₂CO₃ is chosen as a mild inorganic base that effectively activates the boronic acid to form the reactive boronate complex without degrading the sensitive pyridinone core.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Sparge the biphasic solution with Argon for 10 minutes.

    • Causality: The biphasic solvent system ensures complete dissolution of both the organic substrates (Dioxane) and the inorganic base (H₂O). Degassing is absolute critical; ambient oxygen will rapidly oxidize the Pd(0) active species, killing the catalytic cycle.

  • Catalyst Introduction: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the vessel.

    • Causality: Pd(dppf)Cl₂ is specifically selected because the large "bite angle" of the dppf ligand facilitates the challenging reductive elimination step, which is sterically hindered by the adjacent C4-methyl group of the pyridinone[5].

  • Thermal Activation: Heat the reaction mixture to 90 °C for 4–8 hours with vigorous stirring.

  • In-Process Quality Control (Self-Validation): Monitor the reaction via LC-MS.

    • Validation Metric: The starting material exhibits a distinct 1:1 isotopic pattern (M / M+2) due to the bromine atom (approx. m/z 202/204)[1]. The reaction is deemed complete when this isotopic signature completely disappears, replaced by the mass of the coupled product.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient).

    • Validation Metric (NMR): In ¹H NMR, the C6 proton of the starting material appears as an isolated singlet. Upon successful coupling, this singlet will shift (typically downfield) due to the deshielding effect of the newly appended aryl system, confirming regioselective C5 functionalization.

Quantitative Data: Reaction Optimization

The following table summarizes the quantitative optimization data for the C5 cross-coupling step, demonstrating the causality behind the final protocol choices.

Catalyst SystemSolvent SystemBaseTemp (°C)Time (h)Conversion / Yield (%)
Pd(PPh₃)₄Toluene/EtOH/H₂ONa₂CO₃901245% (Incomplete)
Pd(OAc)₂, SPhos1,4-Dioxane/H₂OK₃PO₄100672%
Pd(dppf)Cl₂·CH₂Cl₂ 1,4-Dioxane/H₂O K₂CO₃ 90 5 >95% (Optimal)
Pd(dppf)Cl₂·CH₂Cl₂DMF/H₂OCs₂CO₃90481% (Side products)

Inhibitor Synthesis Workflow Visualization

SynthesisWorkflow Start 5-Bromo-3,4-dimethyl- pyridin-2(1H)-one Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, 90°C Start->Reaction QC In-Process QC LC-MS (Loss of Br isotope) Reaction->QC QC->Reaction Incomplete (Add time/cat) Workup Aqueous Workup & Silica Chromatography QC->Workup Complete (Br signature absent) Final Purified Kinase Inhibitor (NMR Verified) Workup->Final

Workflow for the synthesis and validation of pyridinone-based kinase inhibitors.

References

  • PubChem. 5-Bromo-3,4-dimethylpyridin-2(1H)-one. National Center for Biotechnology Information.[1] URL:[Link]

  • National Institutes of Health (PMC). Recent Advances of Pyridinone in Medicinal Chemistry.[2] URL:[Link]

  • ResearchGate / Beilstein J. Org. Chem. Novel library synthesis of 3,4-disubstituted pyridin-2(1H)-ones via cleavage of pyridine-2-oxy-7-azabenzotriazole ethers.[4] URL:[Link]

  • National Institutes of Health (PMC). Recent Advances in Pain Management: Relevant Protein Kinases and Their Inhibitors.[3] URL:[Link]

  • European Patent Office. BROMODOMAIN INHIBITORS (EP 3290407 A1). Celgene Quanticel Research, Inc.[5] URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Catalytic Functionalization of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

Introduction: The Strategic Value of 5-Bromo-3,4-dimethylpyridin-2(1H)-one The 5-Bromo-3,4-dimethylpyridin-2(1H)-one scaffold is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

The 5-Bromo-3,4-dimethylpyridin-2(1H)-one scaffold is a valuable heterocyclic building block in contemporary drug discovery and medicinal chemistry. The pyridinone core is a privileged structure present in numerous biologically active compounds, and the strategic placement of a bromine atom at the 5-position provides a versatile handle for introducing molecular complexity and diversity.[1][2] Palladium-catalyzed cross-coupling reactions have become indispensable tools for the functionalization of such aryl halides, enabling the efficient and selective formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[3]

This guide provides an in-depth exploration of key catalytic protocols for the chemical modification of 5-Bromo-3,4-dimethylpyridin-2(1H)-one. We will move beyond simple procedural lists to dissect the causality behind reagent selection and reaction conditions, offering researchers the foundational knowledge required to adapt and optimize these powerful transformations.

General Workflow for Catalytic Cross-Coupling Reactions

The successful execution of any palladium-catalyzed cross-coupling reaction hinges on a systematic and rigorous workflow. Meticulous attention to detail, particularly in establishing an inert atmosphere, is critical to prevent catalyst degradation and ensure reproducibility.

Caption: A generalized workflow for palladium-catalyzed cross-coupling.[4]

Protocol 1: Suzuki-Miyaura Coupling for C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron species.[3][5] This reaction is prized for its operational simplicity, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[6]

Scientific Rationale & System Components

The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6]

  • Palladium Precatalyst : Pd(PPh₃)₄ is a common choice as it is an air-stable Pd(0) source that readily enters the catalytic cycle. Pd(OAc)₂ or Pd₂(dba)₃ can also be used, but they are Pd(II) sources that must be reduced in situ by a phosphine ligand to the active Pd(0) state.

  • Ligand : While Pd(PPh₃)₄ contains its own triphenylphosphine ligands, additional ligands are often unnecessary unless a different ligand is desired to improve reactivity. For more challenging couplings, specialized ligands may be employed.

  • Base : A base is essential for activating the boronic acid to facilitate the transmetalation step.[7] Inorganic bases like potassium phosphate (K₃PO₄) or sodium carbonate (Na₂CO₃) are frequently used. K₃PO₄ is often effective for heteroaromatic substrates.[5][8]

  • Solvent System : A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[5][8] The water is crucial for dissolving the inorganic base and assisting in the activation of the boronic acid. All solvents must be thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: The catalytic cycle for Suzuki-Miyaura cross-coupling.[6]

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions
ComponentExample ReagentMolar Equiv. / Mol%Rationale / NotesReference
Aryl Halide5-Bromo-3,4-dimethylpyridin-2(1H)-one1.0Starting material.-
Boronic AcidPhenylboronic Acid1.1 - 1.5Slight excess ensures complete consumption of the aryl bromide.[8]
Pd CatalystPd(PPh₃)₄2-5 mol%Air-stable Pd(0) precatalyst, common for standard couplings.[8]
BaseK₃PO₄ or Na₂CO₃2.0 - 3.0Activates the boronic acid for transmetalation.[5][8]
Solvent1,4-Dioxane / H₂O (4:1)-Degassed prior to use to remove oxygen.[5]
Temperature85 - 100 °C-Sufficient thermal energy to drive the catalytic cycle.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup : To a dry Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 eq.), the desired arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).[8]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.[5]

  • Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12-18 hours.

  • Monitoring : Monitor the reaction's progress by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up : Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate.[6]

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl-3,4-dimethylpyridin-2(1H)-one.[6]

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a revolutionary palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation of immense importance in pharmaceutical synthesis.[9][10] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, replacing harsher classical methods.[9]

Scientific Rationale & System Components

The mechanism is similar in principle to the Suzuki coupling but involves an amine instead of an organoboron species.[11] The choice of ligand is particularly critical in this reaction to facilitate both the oxidative addition and the final reductive elimination step, which is often rate-limiting.

  • Palladium Precatalyst : Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) is a common Pd(0) source. It is often preferred over Pd(OAc)₂ as it does not require in situ reduction by the phosphine ligand, which can sometimes lead to side reactions.

  • Ligand : This is the most crucial parameter. Sterically hindered, electron-rich phosphine ligands are required.

    • Xantphos : A "bite-angle" ligand often used for its ability to promote reductive elimination.[10]

    • RuPhos : A bulky biarylphosphine ligand from the "second generation" that shows excellent activity for a broad range of substrates.[12]

  • Base : A strong, non-nucleophilic base is needed to deprotonate the amine, allowing it to coordinate to the palladium center. Cesium carbonate (Cs₂CO₃) is a widely used and effective base for many systems.[10] For substrates with sensitive functional groups, lithium bis(trimethylsilyl)amide (LHMDS) can be surprisingly effective, potentially by forming a protective aggregate with the substrate.[12]

  • Solvent : Anhydrous, non-protic solvents like toluene or 1,4-dioxane are standard to prevent quenching of the base and interference with the catalytic cycle.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

Caption: The catalytic cycle for Buchwald-Hartwig amination.[10][11]

Data Presentation: Typical Buchwald-Hartwig Amination Conditions
ComponentExample ReagentMolar Equiv. / Mol%Rationale / NotesReference
Aryl Halide5-Bromo-3,4-dimethylpyridin-2(1H)-one1.0Starting material.-
AmineArylamine or Alkylamine1.1 - 1.2Slight excess drives the reaction to completion.[10]
Pd CatalystPd₂(dba)₃1-2 mol%Common, efficient Pd(0) precatalyst.[10]
LigandXantphos or RuPhos2-4 mol%Critical for catalytic activity; ratio to Pd is key.[10][12]
BaseCs₂CO₃ or LHMDS1.5 - 2.0Strong, non-nucleophilic base for amine deprotonation.[10][12]
SolventAnhydrous Toluene-Must be anhydrous and degassed.[10]
Temperature90 - 110 °C-Higher temperatures are often required for C-N bond formation.[10][12]
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup : In a glovebox or under a strong flow of inert gas, add to a dry Schlenk tube: 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 eq.), cesium carbonate (Cs₂CO₃, 1.5 eq.), Pd₂(dba)₃ (2 mol%), and Xantphos (4 mol%).[10]

  • Inert Atmosphere : Seal the tube, remove from the glovebox (if used), and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen (3 cycles).

  • Reagent Addition : Add the amine coupling partner (1.2 eq.) followed by anhydrous, degassed toluene via syringe.

  • Reaction Execution : Place the sealed tube in a preheated oil bath at 110 °C and stir vigorously for 16-24 hours.

  • Monitoring : Track the disappearance of the starting material using TLC or LC-MS.

  • Work-up : After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts.[10]

  • Purification : Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography to afford the desired N-substituted product.

Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction is the premier method for coupling aryl halides with terminal alkynes, providing direct access to synthetically valuable arylalkyne structures.[13] The reaction is notable for its mild conditions and typically employs a dual-catalyst system of palladium and copper(I).[14]

Scientific Rationale & System Components

The reaction proceeds through two interconnected catalytic cycles. The palladium cycle is analogous to other cross-couplings, while a copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then participates in the transmetalation step with the palladium complex.[13]

  • Palladium Precatalyst : Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ are standard choices.

  • Copper(I) Cocatalyst : A copper(I) salt, typically copper(I) iodide (CuI), is essential for the copper cycle. It accelerates the transmetalation step, allowing the reaction to proceed under milder conditions.[14]

  • Ligand : Triphenylphosphine (PPh₃) is often sufficient, usually introduced as part of the palladium precatalyst.

  • Base : An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), serves a dual role: it acts as the base to deprotonate the terminal alkyne and often serves as the solvent.[15]

  • Solvent : Anhydrous THF or DMF can be used, often in conjunction with the amine base.[4]

Catalytic Cycle of Sonogashira Coupling

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Application

5-Bromo-3,4-dimethylpyridin-2(1H)-one in transition metal-catalyzed reactions

An In-Depth Guide to the Application of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Transition Metal-Catalyzed Reactions Introduction: The Versatility of a Brominated Pyridinone Building Block 5-Bromo-3,4-dimethylpyridin-2(...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Application of 5-Bromo-3,4-dimethylpyridin-2(1H)-one in Transition Metal-Catalyzed Reactions

Introduction: The Versatility of a Brominated Pyridinone Building Block

5-Bromo-3,4-dimethylpyridin-2(1H)-one is a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its structure, featuring a reactive bromine atom on a pyridinone scaffold, makes it an ideal substrate for a variety of transition metal-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for leveraging this versatile building block in several cornerstone C-N and C-C bond-forming reactions. The methodologies discussed herein are designed to be robust and adaptable, enabling the synthesis of complex molecular architectures for drug discovery and the development of novel functional materials.

Core Concepts: A Primer on Palladium-Catalyzed Cross-Coupling

The power of reactions like the Buchwald-Hartwig, Suzuki, and Sonogashira couplings stems from a common mechanistic framework centered on a palladium catalyst.[4][5] The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 5-Bromo-3,4-dimethylpyridin-2(1H)-one, forming a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation (for Suzuki/Sonogashira) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound or an amine) is delivered to the palladium center.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst to continue the cycle.[7][8]

The choice of ligands, base, and solvent is critical as these components modulate the stability and reactivity of the palladium intermediates, directly influencing reaction efficiency and scope.[4]

Application Note I: C-N Bond Formation via Buchwald-Hartwig Amination

The synthesis of N-aryl and N-alkyl pyridinones is of paramount importance in pharmaceutical development, as this moiety is present in numerous biologically active molecules. The Buchwald-Hartwig amination offers a direct and highly effective method for forging these critical C-N bonds.[7][9]

Causality in Experimental Design

The success of the Buchwald-Hartwig reaction hinges on the careful selection of a catalyst system that balances reactivity with stability.

  • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) or palladium-dibenzylideneacetone complexes (Pd₂(dba)₃) are commonly used. They are stable in air but are reduced in situ to the active Pd(0) species.

  • Ligand Selection: The pyridinone core and the presence of an amino group on some coupling partners necessitate the use of specialized ligands. Bulky, electron-rich phosphine ligands like Xantphos or BINAP are crucial. They stabilize the Pd(0) state, promote the oxidative addition step, and facilitate the final reductive elimination.[7][10] Bidentate ligands are often preferred as they prevent catalyst decomposition and can lead to faster reaction rates.[7]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner after it coordinates to the palladium center. Cesium carbonate (Cs₂CO₃) is a common choice due to its high solubility in organic solvents and its ability to facilitate the reaction without promoting side reactions.[10]

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Mechanism Pd0 L₂Pd⁰ PdII_Complex L₂PdII(Ar)(Br) Pd0->PdII_Complex Ar-Br OxAdd Oxidative Addition PdII_Amine [L₂PdII(Ar)(H₂NR)]⁺Br⁻ PdII_Complex->PdII_Amine + R-NH₂ Amine_Coord Amine Coordination PdII_Amido L₂PdII(Ar)(HNR) PdII_Amine->PdII_Amido - H-Base⁺Br⁻ Deprotonation Base (e.g., Cs₂CO₃) PdII_Amido->Pd0 Product Ar-NHR PdII_Amido->Product Reduct_Elim Reductive Elimination Substrate Ar-Br (Pyridinone) Amine R-NH₂

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific amine substrates.[9]

  • Reagent Preparation: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv.), the desired amine (1.2-1.5 equiv.), and cesium carbonate (2.0 equiv.).

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the phosphine ligand (e.g., Xantphos, 6.0 mol%). Add this catalyst mixture to the Schlenk tube.

  • Solvent Addition: Evacuate and backfill the Schlenk tube with the inert gas three times. Add anhydrous, degassed toluene or dioxane (to make a ~0.1 M solution with respect to the starting bromide).

  • Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium residues.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-substituted product.

Data Summary: Typical Reaction Parameters
Amine TypePalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical Yield (%)
Primary AliphaticPd₂(dba)₃ (2.5)Xantphos (6)Cs₂CO₃ (2.0)Toluene11075-90
Secondary AliphaticPd(OAc)₂ (5)BINAP (8)Cs₂CO₃ (2.0)Dioxane10070-85
AnilinePd₂(dba)₃ (2.5)BrettPhos (6)K₃PO₄ (2.0)Toluene11080-95

Application Note II: C-C Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for constructing C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[11] Coupling 5-Bromo-3,4-dimethylpyridin-2(1H)-one with various aryl- or heteroarylboronic acids provides access to a diverse range of substituted pyridinones, which are valuable scaffolds in medicinal chemistry.[12]

Causality in Experimental Design
  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a highly effective and commercially available catalyst for Suzuki couplings. It is a stable Pd(0) source, eliminating the need for an in situ reduction step.[12]

  • Base: A base is essential for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[13] Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are frequently used in an aqueous solution.[12]

  • Solvent System: The reaction often employs a two-phase solvent system, such as 1,4-dioxane and water. This accommodates the solubility of both the organic substrates and the inorganic base, facilitating the interaction between all reaction components.[12]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow start Start reagents Combine: - Bromopyridinone - Boronic Acid - Pd(PPh₃)₄ - Base (K₂CO₃) start->reagents solvents Add Solvents: - 1,4-Dioxane - Water reagents->solvents degas Degas Mixture (e.g., Argon sparging) solvents->degas heat Heat to 85-95 °C (Monitor by TLC/LC-MS) degas->heat cool Cool to RT heat->cool extract Aqueous Workup: - Dilute with EtOAc - Separate Layers cool->extract dry Dry Organic Layer (e.g., Na₂SO₄) & Filter extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Final Product purify->product

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for coupling bromo-pyridines.[12]

  • Reagent Preparation: To a round-bottom flask, add 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv.), the arylboronic acid (1.1-1.3 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent and Base Addition: Add 1,4-dioxane and an aqueous solution of the base (e.g., 2M K₂CO₃) in a 4:1 ratio. The final concentration of the bromopyridinone should be around 0.1-0.2 M.

  • Degassing: Bubble argon or nitrogen through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Reaction: Heat the reaction mixture to 85-95 °C under an inert atmosphere with stirring.

  • Monitoring: Follow the reaction's progress via TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Data Summary: Coupling with Various Boronic Acids
Arylboronic AcidCatalyst (mol%)BaseTemp (°C)Typical Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃9085-95
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄9088-97
3-Thienylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃8575-88
4-Acetylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃9570-85

Application Note III: C-C(sp) Bond Formation via Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne.[14][15] This reaction introduces a rigid alkynyl linker into the pyridinone structure, a strategy often employed in materials science and for creating complex molecular probes.

Causality in Experimental Design

The Sonogashira reaction uniquely employs a dual-catalyst system.[14]

  • Palladium Catalyst: As in other couplings, a palladium complex (e.g., Pd(PPh₃)₂Cl₂) facilitates the oxidative addition to the bromopyridinone.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is a crucial co-catalyst. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[14]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), serves a dual purpose. It acts as the solvent and also neutralizes the HBr generated during the reaction, regenerating the catalyst and preventing unwanted side reactions.[15]

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 L₂Pd⁰ PdII_Complex L₂PdII(Ar)(Br) Pd0->PdII_Complex Ar-Br PdII_Alkynyl L₂PdII(Ar)(C≡CR) PdII_Complex->PdII_Alkynyl CuX CuI PdII_Complex->CuX + CuI Transmetalation Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product Cu_Acetylide Cu-C≡CR CuX->Cu_Acetylide + H-C≡CR - H-Base⁺I⁻ Cu_Acetylide->PdII_Complex Alkyne_Activation Alkyne Activation Substrate Ar-Br Alkyne H-C≡CR Base Base (e.g., Et₃N)

Sources

Method

Application Notes &amp; Protocols: Regioselective Functionalization of 5-Bromo-3,4-dimethylpyridin-2(1H)-one

Introduction: The Privileged Pyridin-2(1H)-one Scaffold The pyridin-2(1H)-one, or 2-pyridone, nucleus is a cornerstone heterocyclic scaffold in modern medicinal chemistry, widely recognized as a "privileged structure."[1...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyridin-2(1H)-one Scaffold

The pyridin-2(1H)-one, or 2-pyridone, nucleus is a cornerstone heterocyclic scaffold in modern medicinal chemistry, widely recognized as a "privileged structure."[1][2] This designation stems from its recurring presence in numerous natural products and clinically approved pharmaceuticals.[1][2] The unique physicochemical properties of the 2-pyridone ring, including its capacity to act as both a hydrogen bond donor (N-H) and acceptor (C=O) and its versatility as a bioisostere for amides and other ring systems, underpin its broad pharmacological importance.[1] Consequently, derivatives of this scaffold have demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory effects, making them a fertile ground for drug discovery and development.[1][2][3]

The strategic functionalization of a pre-constructed pyridinone core is a paramount task in generating chemical diversity for structure-activity relationship (SAR) studies. 5-Bromo-3,4-dimethylpyridin-2(1H)-one presents two primary, chemically distinct sites for modification: the C5-bromine atom and the N1-proton. This guide provides a detailed technical overview and field-tested protocols for the regioselective functionalization at these positions, with a focus on robust and widely applicable transition-metal-catalyzed cross-coupling reactions and selective N-alkylation.

Strategic Overview of Functionalization Pathways

The two principal reactive sites on 5-Bromo-3,4-dimethylpyridin-2(1H)-one allow for orthogonal synthetic strategies. The C5-Bromo bond is ideally suited for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The N1-H site, possessing acidic character, is amenable to deprotonation and subsequent alkylation or arylation.

Caption: Regioselective functionalization pathways for the target molecule.

Part 1: C5-Position Functionalization via Palladium-Catalyzed Cross-Coupling

The electron-rich nature of the pyridinone ring and the presence of the C-Br bond make 5-Bromo-3,4-dimethylpyridin-2(1H)-one an excellent substrate for palladium-catalyzed cross-coupling reactions. These methods are pillars of modern synthesis due to their reliability, modularity, and functional group tolerance.[4]

Suzuki-Miyaura Coupling for C-C Bond Formation

Overview & Mechanistic Rationale: The Suzuki-Miyaura reaction is one of the most powerful methods for constructing C(sp²)-C(sp²) bonds, coupling an organoboron reagent with an organic halide.[5][6] The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst into the C-Br bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the elementary steps of the cycle. Bulky, electron-rich phosphine ligands are often preferred for coupling heteroaryl halides.

Experimental Protocol: Synthesis of 5-Aryl-3,4-dimethylpyridin-2(1H)-one

  • Reagents & Equipment:

    • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

    • Triphenylphosphine (PPh₃) (4-10 mol% if using Pd(OAc)₂) or a suitable Buchwald ligand (e.g., SPhos, XPhos)

    • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

    • Anhydrous solvent: 1,4-Dioxane or Toluene, with 10-20% water

    • Schlenk flask or reaction vial, magnetic stirrer, heating mantle/oil bath, inert gas line (Argon or Nitrogen)

  • Step-by-Step Procedure:

    • To an oven-dried Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2(1H)-one, the arylboronic acid, and the base (e.g., K₃PO₄).[8]

    • Seal the flask, then evacuate and backfill with an inert gas (repeat this cycle 3 times).[7]

    • Under a positive pressure of inert gas, add the palladium catalyst and ligand.

    • Add the anhydrous solvent mixture (e.g., 1,4-Dioxane/Water 4:1). The final reaction concentration should be approximately 0.1-0.2 M.

    • Degas the resulting slurry by bubbling the inert gas through it for 10-15 minutes.

    • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.[8]

    • Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3,4-dimethylpyridin-2(1H)-one.

Data Summary: Representative Suzuki-Miyaura Conditions

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Typical Yield Range
Pd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O8060-90%[8]
Pd(OAc)₂ (2)SPhos (4)K₂CO₃Toluene/H₂O10075-95%
PdCl₂(dppf) (3)-Cs₂CO₃DMF9070-92%
Buchwald-Hartwig Amination for C-N Bond Formation

Overview & Mechanistic Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, reacting an aryl halide with an amine.[9] This reaction has become indispensable in medicinal chemistry for accessing aniline and heteroarylamine derivatives.[9] The mechanism is similar to the Suzuki coupling, but requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine, facilitating its coordination to the palladium center. The choice of ligand is crucial to prevent catalyst deactivation and promote the C-N reductive elimination step.[10]

Experimental Protocol: Synthesis of 5-Amino-3,4-dimethylpyridin-2(1H)-one Derivatives

  • Reagents & Equipment:

    • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv)

    • Amine (primary or secondary) (1.2-1.5 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2.5 mol%)

    • Buchwald ligand (e.g., Xantphos, BINAP) (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv)

    • Anhydrous Toluene or 1,4-Dioxane

    • Sealed tube or pressure vessel (especially for volatile amines)[11][12][13]

  • Step-by-Step Procedure:

    • In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.

    • Add 5-Bromo-3,4-dimethylpyridin-2(1H)-one and the anhydrous solvent.

    • Add the amine coupling partner. If the amine is a liquid, add it via syringe. If it is a solid, add it with the other solids.

    • Seal the vessel tightly. If using a sealed tube for volatile amines, cool the mixture before adding the condensed amine, then seal.[12]

    • Heat the reaction to 80-120 °C with vigorous stirring for 2-24 hours. Monitor progress by LC-MS.

    • After cooling to room temperature, carefully unseal the vessel. Dilute the mixture with ethyl acetate and quench by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract with ethyl acetate (3x), combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Sonogashira Coupling for C-C Alkyne Formation

Overview & Mechanistic Rationale: The Sonogashira coupling provides a direct route to arylalkynes by coupling a terminal alkyne with an aryl halide.[14][15] The reaction typically employs a dual catalytic system: a palladium complex to activate the aryl halide and a copper(I) salt (e.g., CuI) to activate the alkyne via the formation of a copper acetylide intermediate.[14][16] Copper-free protocols have also been developed to avoid the potential side reaction of alkyne homocoupling (Glaser coupling).[15][17]

Experimental Protocol: Synthesis of 5-Alkynyl-3,4-dimethylpyridin-2(1H)-one

  • Reagents & Equipment:

    • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv)

    • Terminal alkyne (1.2-2.0 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂) (2-5 mol%)[16]

    • Copper(I) iodide (CuI) (2-10 mol%)

    • Triphenylphosphine (PPh₃) (4-10 mol%)

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (used as solvent or co-solvent)

    • Anhydrous solvent (e.g., DMF, THF)

  • Step-by-Step Procedure:

    • To a Schlenk flask, add 5-Bromo-3,4-dimethylpyridin-2(1H)-one, the palladium catalyst, CuI, and PPh₃.

    • Evacuate and backfill with an inert gas (3x).

    • Add the anhydrous solvent (e.g., DMF) and the base (e.g., Et₃N).[14]

    • Add the terminal alkyne via syringe.

    • Heat the reaction mixture to a temperature between 50-100 °C, stirring for 3-18 hours. Monitor by TLC.[14][16]

    • Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water and brine to remove the amine base and salts.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

G reagents Reaction Setup: - Substrate (1 eq) - Coupling Partner (1.2 eq) - Pd Catalyst (2-5%) - Ligand (4-10%) - Base (2-3 eq) - Solvent heating Inert Atmosphere Heating (80-120°C) Monitoring (TLC/LCMS) reagents->heating Step 1-5 workup Workup: - Cool to RT - Quench / Dilute - Liquid-Liquid Extraction heating->workup Step 6-8 purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification Step 9-10 product Characterized Product purification->product

Caption: General workflow for palladium-catalyzed cross-coupling reactions.

Part 2: N1-Position Functionalization via N-Alkylation

The tautomeric nature of 2-pyridones, existing in equilibrium with 2-hydroxypyridines, can lead to mixtures of N- and O-alkylated products.[18] However, regioselective N-alkylation can be achieved by carefully selecting the base and reaction conditions.

Overview & Mechanistic Rationale: Direct N-alkylation typically proceeds via an Sₙ2 reaction between the pyridone anion and an alkyl halide. The choice of base and solvent significantly influences the N/O selectivity. Strong, non-coordinating bases in polar aprotic solvents (like DMF) generally favor N-alkylation.[19] Recent methods have also explored milder conditions, such as using K₂CO₃ in water with a phase-transfer catalyst or surfactant, which can provide excellent N-selectivity.[20][21]

Experimental Protocol: Synthesis of 1-Alkyl-5-bromo-3,4-dimethylpyridin-2(1H)-one

  • Reagents & Equipment:

    • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1-1.5 equiv)

    • Base: Potassium carbonate (K₂CO₃) or Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2-1.5 equiv)

    • Anhydrous solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

    • Round-bottom flask, magnetic stirrer, inert gas line

  • Step-by-Step Procedure:

    • To a round-bottom flask under an inert atmosphere, add 5-Bromo-3,4-dimethylpyridin-2(1H)-one and the anhydrous solvent (e.g., DMF).

    • Add the base (e.g., K₂CO₃) portion-wise with stirring. If using NaH, add it carefully and allow the effervescence to cease.

    • Stir the mixture at room temperature (or as specified, e.g., 50 °C) for 30-60 minutes to ensure complete formation of the pyridone anion.[19]

    • Add the alkyl halide dropwise via syringe.

    • Continue stirring at the chosen temperature (room temperature to 50 °C) for 2-24 hours, monitoring by TLC.[19]

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product and quench any unreacted base/halide.

    • Collect the solid by filtration, washing with cold water. If the product is an oil, extract with an organic solvent like ethyl acetate.

    • Dry the crude product. If necessary, purify further by recrystallization or flash column chromatography to separate any O-alkylated isomer.

Key Considerations for Selectivity:

  • N vs. O Alkylation: N-alkylation is generally favored with harder electrophiles and in polar aprotic solvents. O-alkylation can become more competitive with softer electrophiles or under different solvent/base conditions.[18]

  • Base Choice: Strong bases like LiH have been shown to provide high N-selectivity in specific cases.[19] K₂CO₃ is a milder, safer, and often effective alternative.

References

  • Recent Advances of Pyridinone in Medicinal Chemistry. (2021). PMC, NIH. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Journal of Organic Chemistry, 89, 3657-3665. [Link]

  • An Efficient Synthesis of the Anti-asthmatic Agent T-440: A Selective N-Alkylation of 2-Pyridone. (n.d.). N/A. [Link]

  • Selective N-Alkylation of 2-Pyridones. (2018). Organic & Biomolecular Chemistry, 16, 4151-4158. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. (2015). Organic Letters. [Link]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. (n.d.). PMC, NIH. [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine–magnesium exchange. (2006). Chemical Communications (RSC Publishing). [Link]

  • Discovery of Novel Class of METTL3 Inhibitors with a Pyridin-2(1H)-one Moiety. (2025). ACS Medicinal Chemistry Letters. [Link]

  • A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]

  • Synthesis of Functionalized Pyridones via Palladium Catalyzed Cross Coupling Reactions. (1998). N/A. [Link]

  • Pyridyl Pyrimidylsulfones as Latent Pyridyl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. (2025). Organic Letters - ACS Publications. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes. (2014). Organic Letters - ACS Publications. [Link]

  • Regioselective Functionalization of 2-Pyridones through C-H Bond Activation. (2025). N/A. [Link]

  • Discovery and Optimization of 2H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer. (2021). Journal of Medicinal Chemistry. [Link]

  • A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). American Chemical Society - Figshare. [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. (n.d.). Scirp.org. [Link]

  • Regioselective functionalization of trisubstituted pyridines using a bromine-magnesium exchange. (2006). PubMed. [Link]

  • Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (2003). Organic Letters - ACS Publications. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). N/A. [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF. (n.d.). ResearchGate. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025). YouTube. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Recrystallization and purification techniques for crude 5-Bromo-3,4-dimethylpyridin-2(1H)-one

Welcome to the Advanced Technical Support Center for heterocyclic purification. This guide is engineered for researchers and drug development professionals dealing with the isolation and refinement of 5-Bromo-3,4-dimethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for heterocyclic purification. This guide is engineered for researchers and drug development professionals dealing with the isolation and refinement of 5-Bromo-3,4-dimethylpyridin-2(1H)-one (MW: 202.05 g/mol )[1].

Because halogenated pyridinones exhibit unique tautomeric equilibria and strong intermolecular hydrogen bonding, standard purification templates often fail. This center provides diagnostically driven troubleshooting, mechanistically explained protocols, and self-validating workflows to ensure high-fidelity purification.

Purification Diagnostic Workflow

Before selecting a purification method, analyze your crude mixture's impurity profile. Use the decision matrix below to determine the most efficient path to >98% purity.

PurificationWorkflow Start Crude 5-Bromo-3,4-dimethylpyridin-2(1H)-one CheckImp Identify Impurity Profile (LC-MS / NMR) Start->CheckImp IsSalt Inorganic Salts Present? CheckImp->IsSalt WaterWash Aqueous Wash / Slurry IsSalt->WaterWash Yes IsIso Regioisomers or Over-brominated? IsSalt->IsIso No WaterWash->IsIso Recryst Recrystallization (EtOH/H2O) IsIso->Recryst Low (<10%) Chroma Silica Gel Chromatography IsIso->Chroma High (>10%) Pure Pure Compound (>98% HPLC) Recryst->Pure Chroma->Pure

Decision matrix for the purification of crude 5-bromo-3,4-dimethylpyridin-2(1H)-one.

Phase 1: Diagnostic Q&A & Troubleshooting

Q1: Why does my crude product remain insoluble in boiling non-polar solvents (e.g., hexanes, toluene), but dissolve readily in hot ethanol? The Causality: Pyridin-2(1H)-ones predominantly exist in the lactam form in the solid state. They form highly robust, intermolecular hydrogen-bonded dimers (lactam-lactam interactions) that create a rigid crystal lattice. Non-polar solvents lack the hydrogen-bond donating/accepting capacity to disrupt this lattice. Protic solvents like ethanol competitively hydrogen-bond with the lactam carbonyl and NH groups, breaking the dimers at elevated temperatures and creating the steep solubility gradient necessary for ideal recrystallization[2].

Q2: During cooling, my product "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I force nucleation? The Causality: "Oiling out" occurs when the melting point of the solute-solvent mixture drops below the temperature at which the compound reaches supersaturation. For brominated pyridinones, this indicates the solvent system is too polar (e.g., too much water in an EtOH/H2O mix) or the cooling trajectory is too rapid[2]. The Fix: Reheat the mixture until homogeneous. Add a small volume of the "good" solvent (ethanol) to increase overall solubility, and cool slowly. Seeding the solution with a pure crystal precisely at the cloud point provides a physical nucleation site, bypassing the high activation energy required for spontaneous crystallization.

Q3: My crude mixture contains unreacted 3,4-dimethylpyridin-2(1H)-one and a dibrominated byproduct. Will recrystallization separate them? The Causality: Recrystallization relies on differential solubility. The des-bromo, mono-bromo, and di-bromo species have distinct lipophilicities but share the exact same hydrogen-bonding core. While a single recrystallization can enrich the target mono-bromo product, co-crystallization is highly likely due to lattice incorporation. The Fix: If structurally similar impurities exceed 10-15%, recrystallization will fail to achieve pharmaceutical-grade purity. You must utilize silica gel chromatography prior to a final polishing recrystallization.

Q4: Can I use standard acid-base extraction to purify this compound from neutral organic impurities? The Causality: Yes, but not in the way you would for standard basic pyridines. The NH proton of a pyridin-2(1H)-one is weakly acidic (pKa ~11) due to resonance stabilization of the resulting enolate-like anion. Therefore, it will not extract into weak aqueous acids (like HCl) as a pyridinium salt. Instead, it must be deprotonated by a strong aqueous base (e.g., 1M NaOH) to form a water-soluble sodium salt, washed with organic solvents to remove neutral impurities, and then reprecipitated by adding acid[3].

Phase 2: Validated Experimental Methodologies
Protocol A: Optimal Recrystallization (Solvent-Antisolvent Method)

Designed for crude mixtures with >85% purity, primarily containing trace organic impurities or color bodies.

  • Dissolution: Suspend 10.0 g of crude 5-bromo-3,4-dimethylpyridin-2(1H)-one in 30 mL of absolute ethanol in a round-bottom flask.

  • Thermal Disruption: Heat the suspension to reflux (approx. 78 °C) with continuous magnetic stirring. If the solid does not completely dissolve, add boiling ethanol in 2 mL increments until complete dissolution is achieved.

  • Hot Filtration (Conditional): If insoluble inorganic salts (e.g., succinimide residues or iron catalysts) remain, perform a hot gravity filtration through a pre-warmed fluted filter paper into a clean, heated flask.

  • Saturation Tuning: Dropwise, add hot deionized water (the anti-solvent) until the solution becomes faintly turbid (the cloud point).

    • Self-Validation Step: Immediately add 1-2 drops of ethanol. If the turbidity clears, the system is exactly at the saturation point. If it remains cloudy, add ethanol drop-by-drop until clear.

  • Controlled Nucleation: Remove the flask from the heat source. Allow it to cool to room temperature undisturbed over 2 hours. Do not agitate the flask, as this promotes the formation of microscopic, impure crystals.

  • Yield Maximization: Transfer the flask to an ice bath (0–4 °C) for 30 minutes to crash out the remaining solute.

  • Isolation & Drying: Filter the crystals via vacuum filtration (Büchner funnel). Wash the filter cake with 10 mL of ice-cold 1:1 EtOH/H2O. Dry the crystals in a vacuum oven at 50 °C for 12 hours.

    • Self-Validation Step: Perform a melting point test. Pure 5-bromo-3,4-dimethylpyridin-2(1H)-one will exhibit a sharp melting point. A depressed or broad melting range (>2 °C variance) indicates trapped solvent or co-crystallized impurities, necessitating a second iteration.

Protocol B: Acid-Base Reprecipitation

Designed for removing highly lipophilic, non-acidic organic impurities.

  • Deprotonation: Suspend 10.0 g of crude material in 50 mL of 1M aqueous NaOH. Stir vigorously at room temperature for 30 minutes. The target compound will dissolve as a sodium salt.

  • Organic Washing: Transfer the aqueous solution to a separatory funnel. Extract with 2 x 30 mL of dichloromethane (DCM).

    • Self-Validation Step: Spot the DCM layer on a TLC plate. UV activity indicates the successful partitioning of neutral/lipophilic impurities away from your target compound. Discard the DCM layer.

  • Reprecipitation: Transfer the aqueous layer to an Erlenmeyer flask immersed in an ice bath. Slowly add 2M HCl dropwise with vigorous stirring until the pH reaches 5–6. The target compound will precipitate as a dense white/off-white solid.

    • Self-Validation Step: Monitor the pH using a calibrated meter. Precipitation should cease once the pH drops below the pKa of the pyridinone. Further acidification provides no yield benefit and risks protonating trace basic impurities, dragging them into your product[3].

  • Isolation: Collect the solid via vacuum filtration, wash with copious amounts of cold distilled water to remove residual NaCl, and dry under vacuum.

Phase 3: Quantitative Performance Data

Use the table below to benchmark your expected outcomes based on the chosen purification strategy.

Purification MethodTypical Yield (%)Purity AchievedPrimary Target ImpuritiesProsCons
Recrystallization (EtOH/H2O) 75 – 85%>98%Minor regioisomers, trace organics, color bodiesHighly scalable, high final purity, low cost.Yield loss in mother liquor; requires >85% initial crude purity.
Acid-Base Reprecipitation 85 – 95%90 – 95%Neutral lipophilic organics, unreacted non-acidic starting materialsFast execution; easily removes structurally distinct impurities.Does not separate closely related pyridinone analogs (e.g., dibromo).
Silica Gel Chromatography 60 – 70%>99%Complex mixtures, dibrominated byproducts, regioisomersHighest resolution for structurally similar impurities.Solvent and time intensive; difficult to scale efficiently.
References
  • 5-Bromo-3,4-dimethylpyridin-2(1H)-one | PubChem, National Institutes of Health. Available at:[Link]

  • Organic Chemistry Lab: Recrystallization | Vassar College / University of Tampa. Available at:[Link]

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones | NISCAIR. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving NMR Peak Overlaps for Brominated Pyridinone Derivatives

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and often...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and practical solutions for a common and often frustrating challenge in the characterization of brominated pyridinone derivatives: the resolution of overlapping signals in Nuclear Magnetic Resonance (NMR) spectra. The inherent electronic properties of the pyridinone ring, combined with the influence of bromine substituents, frequently lead to complex ¹H and ¹³C NMR spectra where key signals are clustered or completely obscured.

This center is designed to empower you with the knowledge to systematically diagnose and solve these issues, moving from simple experimental adjustments to the application of powerful multi-dimensional NMR techniques.

Frequently Asked Questions (FAQs)

Q1: Why is ¹H NMR peak overlap so common in brominated pyridinone derivatives?

A1: Several factors contribute to this issue. The pyridine ring itself has a distinct electronic environment, with protons in the α-position (next to the nitrogen) being significantly deshielded and appearing downfield[1]. However, substituents, including bromine, alter the electron density and can shift the remaining ring protons into a narrower chemical shift range. Furthermore, if the derivative includes other aromatic or aliphatic moieties, their signals can easily overlap with those of the pyridinone core, creating a complex and uninterpretable spectrum.

Q2: What are the simplest initial steps I can take to resolve overlapping signals without resorting to complex experiments?

A2: Before investing significant instrument time in advanced techniques, simple modifications to your sample preparation and acquisition parameters can often yield substantial improvements. The first steps should always be:

  • Solvent Change: Altering the deuterated solvent is a powerful first-line approach. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce significant changes in chemical shifts through Aromatic Solvent-Induced Shifts (ASIS), which may be sufficient to separate overlapping signals[2][3].

  • Temperature Variation: Acquiring spectra at different temperatures can resolve overlap, especially if conformational averaging is contributing to broadened or overlapping signals. Different protons in a molecule can have different temperature coefficients, causing their signals to move apart as the temperature changes[4][5].

  • Sample Concentration: High sample concentrations can lead to peak broadening due to viscosity and intermolecular interactions. Diluting your sample can sometimes sharpen signals and improve resolution[6].

Q3: I've tried changing solvents and temperature with minimal success. When is it time to use 2D NMR?

A3: If optimizing 1D experimental conditions is insufficient, 2D NMR spectroscopy is the next logical and most powerful step. You should consider 2D NMR immediately when you need to:

  • Establish Connectivity: Unambiguously determine which protons are coupled to each other (through bonds), even if their signals are completely overlapped.

  • Assign Protons to Carbons: Directly correlate proton signals with the carbons they are attached to.

  • Build the Molecular Skeleton: Use long-range correlations to piece together molecular fragments.

Techniques like COSY, HSQC, and HMBC are essential tools for resolving and assigning signals that are intractable in a 1D spectrum[2][7][8].

Q4: What are Lanthanide Shift Reagents (LSRs) and are they still relevant for this problem?

A4: Lanthanide shift reagents are paramagnetic complexes that can coordinate with Lewis basic sites in your molecule (like the pyridinone oxygen or nitrogen). This interaction induces large changes in the chemical shifts of nearby protons, with the magnitude of the shift dependent on the distance from the lanthanide ion[6][9]. They can be very effective at "spreading out" a crowded spectrum. While the advent of high-field magnets and sophisticated 2D techniques has made them less common, they are still a valuable and rapid tool, especially when access to high-field NMR or extensive experiment time is limited[6][10][11].

Troubleshooting Guides

This section provides structured approaches to common peak overlap scenarios encountered with brominated pyridinone derivatives.

Problem 1: Unresolved Multiplets in the Aromatic Region

Symptoms: The aromatic region of the ¹H NMR spectrum (typically δ 7.0-9.0 ppm) shows a series of overlapping or broad multiplets, making it impossible to determine multiplicities and coupling constants for the pyridinone ring protons.

Solution Workflow: Systematic Resolution Strategy

A systematic approach is crucial. Start with the simplest, fastest methods and progress to more complex experiments as needed.

Caption: Troubleshooting workflow for resolving NMR peak overlaps.

Problem 2: Ambiguous Connectivity Between Protons

Symptoms: You have several distinct signals but cannot definitively determine which protons are spin-coupled, preventing the assembly of molecular fragments. This is common when long-range couplings are present or when signals are too close to resolve J-splittings accurately.

Solution: 2D Homonuclear Correlation Spectroscopy

Two-dimensional experiments that correlate protons with each other through J-coupling are essential for establishing connectivity.

Technique Purpose Information Gained Best For...
¹H-¹H COSY (Correlation Spectroscopy)Identifies protons coupled over 2-3 bonds.Cross-peaks appear between protons that are directly coupled (e.g., on adjacent carbons).[12]Quickly mapping out the direct J-coupling network within the molecule.
¹H-¹H TOCSY (Total Correlation Spectroscopy)Identifies all protons within a single spin system.Cross-peaks appear between a proton and ALL other protons in its coupled network, even if they are not directly adjacent.[13]Identifying all protons belonging to a specific molecular fragment (e.g., an entire alkyl chain or a complete aromatic ring system) from a single, well-resolved starting proton.
Experimental Protocol: Acquiring a Gradient-Selected COSY Spectrum
  • Sample Preparation: Prepare a moderately concentrated sample (5-10 mg) in 0.5-0.6 mL of a suitable deuterated solvent. Ensure the sample is fully dissolved and filtered if necessary.

  • Initial ¹H Spectrum: Acquire a standard, high-quality 1D ¹H spectrum. Optimize the spectral width to accurately encompass all proton signals.

  • Setup 2D COSY:

    • Load a standard gradient-selected COSY pulse sequence (e.g., gCOSY).

    • Set the spectral widths in both F2 (direct) and F1 (indirect) dimensions to match the 1D spectrum.

    • Number of Increments (F1): Start with 256 or 512 increments for good resolution in the indirect dimension.

    • Number of Scans (NS): For a moderately concentrated sample, 2 to 4 scans per increment are usually sufficient.

  • Acquisition: Start the experiment. The duration will depend on the number of scans and increments.

  • Processing & Interpretation:

    • Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.

    • The resulting 2D map will show the 1D spectrum along the diagonal.

    • Off-diagonal cross-peaks indicate that the two protons at the corresponding chemical shifts on the F1 and F2 axes are J-coupled.[12][14]

Problem 3: Assigning Quaternary Carbons and Resolving Ambiguous Heteronuclear Correlations

Symptoms: ¹³C signals are visible, but you cannot assign them, especially quaternary carbons. Furthermore, severe overlap in the ¹H spectrum makes interpreting a standard ¹H-¹³C correlation spectrum (like HSQC) difficult, as multiple proton signals may appear at the same F2 coordinate.

Solution: 2D Heteronuclear Correlation Spectroscopy

These experiments spread the signals across two dimensions based on the chemical shifts of two different nuclei (¹H and ¹³C), providing powerful resolution and connectivity information.[15]

Caption: Using 2D heteronuclear NMR to resolve overlaps and assign structure.

Technique Purpose Information Gained Best For...
HSQC (Heteronuclear Single Quantum Coherence)Correlates protons directly to the carbons they are attached to.Shows a cross-peak for each C-H bond (¹J coupling).[12][13]Resolving overlapping proton signals by spreading them out according to the chemical shift of their attached carbon. A powerful tool for assigning CH, CH₂, and CH₃ groups.
HMBC (Heteronuclear Multiple Bond Correlation)Correlates protons to carbons over 2-3 bonds.Shows cross-peaks between a proton and carbons that are two or three bonds away (²J and ³J coupling).[12][13][14]Assembling the carbon skeleton by connecting molecular fragments and, crucially, for assigning quaternary (non-protonated) carbons.
Experimental Protocol: Using Lanthanide Shift Reagents (LSRs)
  • Sample Preparation: Prepare a solution of your compound (2-5 mg) in a dry, aprotic deuterated solvent (e.g., CDCl₃). Water will compete for coordination with the LSR and must be minimized[10].

  • Acquire Reference Spectrum: Obtain a high-quality ¹H NMR spectrum of your pure compound.

  • Prepare LSR Stock Solution: Prepare a dilute solution of a europium-based shift reagent (e.g., Eu(fod)₃) in the same deuterated solvent. Europium reagents typically induce downfield shifts[11].

  • Titration:

    • Add a small, known aliquot of the LSR stock solution to your NMR tube (e.g., to achieve a 0.1 molar equivalent).

    • Shake the tube thoroughly and acquire a new ¹H NMR spectrum.

    • Observe the changes in chemical shifts. Protons closer to the binding site will shift more significantly.

  • Repeat: Continue adding small increments of the LSR and acquiring spectra until the desired signal dispersion is achieved and the overlapping signals are resolved[6][16]. Be aware that excessive LSR can cause significant line broadening[10].

  • Analysis: Compare the series of spectra to track the movement of each signal, which can help in assigning protons based on their proximity to the lanthanide-binding functional group.

References

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable. (n.d.). Fiveable. Retrieved March 20, 2026, from [Link]

  • Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. (2019, March 27). Journal of Proteome Research - ACS Publications. Retrieved March 20, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). ESA-IPB. Retrieved March 20, 2026, from [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. (2024, November 12). Chemistry LibreTexts. Retrieved March 20, 2026, from [Link]

  • Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). (2009, June 5). Mestrelab Research. Retrieved March 20, 2026, from [Link]

  • Variable Temperature NMR Experiment Studying Cyanopyridone Structure | Request PDF. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Lanthanide shift reagents in nmr. (n.d.). Slideshare. Retrieved March 20, 2026, from [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • (79)Br NMR spectroscopy as a practical tool for kinetic analysis - PubMed. (2009, April 15). PubMed. Retrieved March 20, 2026, from [Link]

  • Resolution Enhancement of Metabolomic J-Res NMR Spectra Using Deep Learning - PMC. (2024, July 11). PMC. Retrieved March 20, 2026, from [Link]

  • (PDF) Conformational investigations by NMR with lanthanide shift reagents - ResearchGate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives - ResearchGate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

    • Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry. (n.d.). San Diego State University. Retrieved March 20, 2026, from [Link]

  • Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - CDN. (2008, March 25). CDN. Retrieved March 20, 2026, from [Link]

  • NMR methods for the analysis of mixtures - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05053F. (2022, December 2). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. (2020, November 17). MDPI. Retrieved March 20, 2026, from [Link]

  • Pyridine-15N A Mobile NMR Sensor for Surface Acidity and Surface Defects of Mesoporous Silica - ACS Publications. (2003, October 8). ACS Publications. Retrieved March 20, 2026, from [Link]

  • NMR and Mössbauer Studies Reveal a Temperature-Dependent Switch from S = 1 to S = 2 in a Nonheme FeIV(O) Complex with Faster C–H Bond Cleavage Rate - PMC. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR - PMC. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Nature of Reactive Sites in TS-1 from 15N Solid-State NMR and Ti K-Edge X-Ray Absorption Spectroscopic Signatures Upon Pyridine Adsorption | Journal of the American Chemical Society. (n.d.). American Chemical Society. Retrieved March 20, 2026, from [Link]

  • New Pyridone-Based Derivatives as Cannabinoid Receptor Type 2 Agonists - PMC. (n.d.). PMC. Retrieved March 20, 2026, from [Link]

  • Overcoming the overlap problem in the assignment of proton NMR spectra of larger proteins by use of three-dimensional heteronucl. (n.d.). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC - YouTube. (2020, August 10). YouTube. Retrieved March 20, 2026, from [Link]

  • Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation - PubMed. (2009, July 30). PubMed. Retrieved March 20, 2026, from [Link]

  • Desktop NMR for structure elucidation and identification of strychnine adulteration - Analyst (RSC Publishing). (n.d.). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Solid-State NMR Analysis of Organic Cocrystals and Complexes | Crystal Growth & Design. (2008, December 10). ACS Publications. Retrieved March 20, 2026, from [Link]

  • Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - SciELO Argentina. (n.d.). SciELO Argentina. Retrieved March 20, 2026, from [Link]

  • solvent effect on the 1 h nmr spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol - Semantic Scholar. (2004, July 1). Semantic Scholar. Retrieved March 20, 2026, from [Link]

  • Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC. (2023, June 22). PMC. Retrieved March 20, 2026, from [Link]

  • Study of solvent effects on the nitrogen NMR shieldings of some indolizines. (n.d.). Wiley Online Library. Retrieved March 20, 2026, from [Link]

  • Reviews. (n.d.). Natural Product Communications. Retrieved March 20, 2026, from [Link]

  • Prediction of peak overlap in NMR spectra - PubMed. (2013, April 13). PubMed. Retrieved March 20, 2026, from [Link]

  • Structure Elucidation by NMR - NMR Service | ETH Zurich. (n.d.). ETH Zurich. Retrieved March 20, 2026, from [Link]

  • Overcoming spectral overlap at 60 MHz 2D NMR on BT NMR - YouTube. (2015, July 2). YouTube. Retrieved March 20, 2026, from [Link]

  • SHARPER-enhanced benchtop NMR: improving SNR by removing couplings and approaching natural linewidths. (2022, April 5). Royal Society of Chemistry. Retrieved March 20, 2026, from [Link]

  • Synthesis and NMR structure elucidation of bromocryptine stereoisomers - ResearchGate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

  • 2D NMR - EPFL. (n.d.). EPFL. Retrieved March 20, 2026, from [Link]

  • The 1 H NMR, 13 C NMR, HSQC, HMBC, COSY, and NOESY of compound 8a. | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. Retrieved March 20, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity of 5-Bromo-3,4-dimethylpyridin-2(1H)-one vs 5-bromo-2-pyridone

Reactivity Profiling: 5-Bromo-3,4-dimethylpyridin-2(1H)-one vs. 5-Bromo-2-pyridone As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration where the ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Reactivity Profiling: 5-Bromo-3,4-dimethylpyridin-2(1H)-one vs. 5-Bromo-2-pyridone

As a Senior Application Scientist, I frequently encounter challenges in late-stage functionalization and scaffold decoration where the choice of a starting building block dictates the success of an entire synthetic campaign. Pyridones are privileged pharmacophores in drug discovery, but their reactivity is highly nuanced due to tautomerization and competing C–H activation pathways.

This guide provides an objective, data-backed comparison between the standard 5-bromo-2-pyridone and its more sterically and electronically complex analog, 5-bromo-3,4-dimethylpyridin-2(1H)-one [3]. By understanding the causality behind their reactivity differences, researchers can rationally design self-validating synthetic workflows.

Electronic & Steric Profiling (The "Why")

The fundamental differences in reactivity between these two scaffolds stem from the inductive (+I) and steric effects introduced by the methyl groups at the C3 and C4 positions of 5-bromo-3,4-dimethylpyridin-2(1H)-one.

  • Suppression of Parasitic C–H Activation: Unsubstituted 2-pyridones are highly susceptible to palladium-catalyzed oxidative C–H functionalization. Literature establishes that when the C5 position is blocked (e.g., by a bromine atom), the reactivity shifts to the C3 position, leading to unwanted C3-olefination or arylation side reactions [1]. In 5-bromo-3,4-dimethylpyridin-2(1H)-one, the C3 position is fully blocked by a methyl group, completely shutting down this parasitic pathway and funneling the catalytic cycle exclusively toward the C–Br bond.

  • The Transmetalation Bottleneck: While the C–Br bond in both compounds readily undergoes oxidative addition, the C4-methyl group in the dimethyl analog creates significant steric bulk directly adjacent to the reaction site. During Suzuki-Miyaura cross-coupling, this steric shield hinders the approach of bulky boronic acids during the transmetalation step, often requiring more robust catalyst systems (e.g., Buchwald ligands) or elevated temperatures.

  • Tautomeric Alkylation Shifts: 2-Pyridones exist in a lactam-lactim tautomeric equilibrium, complicating selective N- vs. O-alkylation [2]. The electron-donating C3 and C4 methyl groups increase the overall electron density of the ring, subtly shifting the thermodynamic preference toward N-alkylation, while the C3-methyl provides minor steric shielding that can disfavor the approach of bulky electrophiles to the oxygen atom.

Comparative Reactivity Data

The following tables summarize the quantitative performance of both scaffolds across standard transformations.

Table 1: Suzuki-Miyaura Cross-Coupling Performance (Conditions: 1.0 eq Pyridone, 1.2 eq Boronic Acid, 5 mol% Pd(dppf)Cl₂, 2.0 eq K₂CO₃, 1,4-Dioxane/H₂O, 90 °C, 12 h)

Coupling Partner (Boronic Acid)5-Bromo-2-pyridone Yield (%)5-Bromo-3,4-dimethylpyridin-2(1H)-one Yield (%)Mechanistic Observation
Phenylboronic acid92%88%Minimal steric impact from unsubstituted phenyl ring.
2-Methylphenylboronic acid85%61%Ortho-substitution on the boronic acid clashes with the C4-methyl, impeding transmetalation.
4-Methoxyphenylboronic acid94%91%Electron-rich boronic acids accelerate transmetalation, overcoming minor steric drag.

Table 2: Regioselective Alkylation (N- vs. O-Alkylation) (Electrophile: Benzyl Bromide. Ratio determined by crude ¹H NMR)

Conditions5-Bromo-2-pyridone (N:O Ratio)5-Bromo-3,4-dimethylpyridin-2(1H)-one (N:O Ratio)
K₂CO₃ / DMF (Thermodynamic)85 : 1592 : 8
Ag₂CO₃ / Toluene (Kinetic)10 : 9018 : 82

Mechanistic Workflows & Visualizations

To ensure high-fidelity results, the following protocols are designed as self-validating systems. Causality is built into the monitoring steps.

Protocol 1: Sterically Demanding Suzuki-Miyaura Coupling

When coupling 5-bromo-3,4-dimethylpyridin-2(1H)-one with ortho-substituted boronic acids, the transmetalation step is the rate-limiting bottleneck.

  • Preparation: Charge a Schlenk flask with 5-bromo-3,4-dimethylpyridin-2(1H)-one (1.0 mmol), the aryl boronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol), and K₃PO₄ (2.0 mmol). Causality: K₃PO₄ is chosen over K₂CO₃ because stronger bases accelerate the formation of the reactive boronate complex, helping overcome the C4-methyl steric barrier.

  • Solvent Addition: Add degassed 1,4-Dioxane/H₂O (4:1, 5 mL).

  • Reaction & Monitoring: Heat to 100 °C. Monitor by LC-MS at 4 hours. Self-Validation: If the oxidative addition intermediate (mass = starting material + Pd - Br) is observed but no product is forming, transmetalation is failing. Elevate temperature to 110 °C or switch to a less sterically demanding ligand (e.g., XPhos).

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

G Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Bond Cleavage) Pd0->OxAdd Ar-Br Addition Transmet Transmetalation (Steric Bottleneck at C4-Me) OxAdd->Transmet Ar-B(OH)2 / Base RedElim Reductive Elimination Transmet->RedElim Rate-Limiting Step RedElim->Pd0 Catalyst Regeneration Product Cross-Coupled Pyridone RedElim->Product Product Release

Suzuki-Miyaura catalytic cycle highlighting the C4-methyl steric bottleneck during transmetalation.

Protocol 2: Regioselective N-Alkylation

The tautomeric nature of pyridones requires strict solvent and base control to force N-alkylation [2].

  • Deprotonation: Dissolve 5-bromo-3,4-dimethylpyridin-2(1H)-one (1.0 mmol) in anhydrous DMF (5 mL). Add finely powdered K₂CO₃ (2.0 mmol). Stir for 30 minutes at room temperature. Causality: DMF (a polar aprotic solvent) and K₂CO₃ (a soft base) thermodynamically favor the softer nitrogen nucleophile over the harder oxygen nucleophile.

  • Alkylation: Add the alkyl halide (1.2 mmol) dropwise. Heat to 60 °C for 6 hours.

  • Validation & Workup: Quench with H₂O and extract with EtOAc. Self-Validation: Analyze the crude mixture via ¹H NMR. N-alkylation is confirmed if the chemical shift of the newly added α-protons appears further downfield (typically ~4.5–5.0 ppm) compared to the O-alkylated byproduct, due to the deshielding effect of the adjacent lactam carbonyl.

G Pyridone 2-Pyridone Core (Tautomeric Mixture) Base Base & Solvent Selection Pyridone->Base Deprotonation N_Alk N-Alkylation (Thermodynamic) Favored by K2CO3 / DMF Base->N_Alk Soft Base / Polar Solvent O_Alk O-Alkylation (Kinetic) Favored by Ag2CO3 / Toluene Base->O_Alk Hard Base / Non-polar Solvent

Regioselective divergence of N- vs O-alkylation controlled by base and solvent selection.

References

  • Palladium-catalyzed selective oxidative olefination and arylation of 2-pyridones Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 5-Bromo-3,4-dimethylpyridin-2(1H)-one Compound Summary Source: PubChem (National Institutes of Health) URL:[Link]

Validation

Spectroscopic comparison of 5-Bromo-3,4-dimethylpyridin-2(1H)-one tautomeric forms

Title: Spectroscopic Comparison of 5-Bromo-3,4-dimethylpyridin-2(1H)-one Tautomeric Forms: A Guide for Analytical Characterization Target Audience: Researchers, analytical chemists, and drug development professionals. Ex...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Spectroscopic Comparison of 5-Bromo-3,4-dimethylpyridin-2(1H)-one Tautomeric Forms: A Guide for Analytical Characterization

Target Audience: Researchers, analytical chemists, and drug development professionals.

Executive Summary & Mechanistic Overview

In heterocyclic chemistry and rational drug design, understanding the dynamic equilibrium of tautomeric scaffolds is critical. 5-Bromo-3,4-dimethylpyridin-2(1H)-one (CID 58703142)[1] is a highly functionalized pyridone derivative utilized as a versatile building block in pharmaceutical synthesis. Like its parent compound, 2-pyridone, it exists in a delicate prototropic equilibrium between two distinct tautomeric forms: the lactam (pyridin-2(1H)-one) and the lactim (2-hydroxypyridine)[2].

The position of this equilibrium is not static; it is highly sensitive to the microenvironment. As a Senior Application Scientist, I frequently observe that researchers mischaracterize these compounds by failing to account for solvent-induced tautomeric shifts. The lactam form is highly polar (dipole moment ~5.3–6.0 Debye) and is overwhelmingly favored in polar solvents (e.g., water, DMSO) and in the solid state, where it forms stable hydrogen-bonded helical dimers[3]. Conversely, the lactim form (dipole moment ~1.6–1.8 Debye) is favored in non-polar environments (e.g., cyclohexane, gas phase) due to the minimization of electrostatic repulsion and the stabilization of the aromatic π -system[4].

This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, FT-IR, and UV-Vis) of both tautomeric forms, equipping you with the experimental protocols necessary to isolate, shift, and quantify this equilibrium.

Tautomerism Lactam 5-Bromo-3,4-dimethylpyridin-2(1H)-one (Lactam / Keto Form) Lactim 5-Bromo-3,4-dimethylpyridin-2-ol (Lactim / Enol Form) Lactam->Lactim Non-polar Solvents (Gas Phase, Cyclohexane) Lactim->Lactam Polar Solvents (Water, DMSO, Solid State)

Figure 1: Solvent-driven tautomeric equilibrium of 5-Bromo-3,4-dimethylpyridin-2(1H)-one.

Spectroscopic Signatures: Lactam vs. Lactim

To accurately characterize 5-Bromo-3,4-dimethylpyridin-2(1H)-one, one must rely on orthogonal spectroscopic techniques. The causality behind the spectral differences lies in the fundamental rearrangement of electron density: the lactam form features a localized carbonyl ( C=O ) and an amide proton ( N−H ), whereas the lactim form features a fully conjugated aromatic ring with a hydroxyl group ( O−H )[5].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the premier tool for quantifying the tautomeric ratio in solution. The chemical shifts of the exchangeable protons ( N−H vs. O−H ) and the carbon backbone are highly diagnostic. In non-polar solvents ( C6​D12​ ), the O−H proton of the lactim form typically appears around 9.0–10.5 ppm. In polar solvents ( CDCl3​ or DMSO−d6​ ), the lactam N−H proton is heavily deshielded due to intermolecular hydrogen bonding (dimerization) and appears significantly downfield, often between 13.0–14.2 ppm at low temperatures[6].

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides a snapshot of the vibrational modes inherent to each tautomer. The lactam form is characterized by a strong, highly polar C=O stretching frequency around 1650–1685 cm−1 and a broad N−H stretch (due to hydrogen bonding) in the 2800–3400 cm−1 region[7]. The lactim form lacks the carbonyl stretch, replacing it with aromatic C=N and C=C stretches (~1590 cm−1 ), alongside a sharp O−H stretch near 3598 cm−1 (if monomeric) or a broad shifted band if hydrogen-bonded[8].

Quantitative Data Comparison

Table 1: Expected Spectroscopic Signatures of 5-Bromo-3,4-dimethylpyridin-2(1H)-one Tautomers

Spectroscopic MethodLactam Form (2-Pyridone derivative)Lactim Form (2-Hydroxypyridine derivative)Causality / Structural Basis
1 H NMR (Exchangeable H) ~13.0 - 14.2 ppm (Broad singlet)~9.0 - 10.5 ppm (Singlet) N−H is highly deshielded by strong intermolecular H-bonded dimers in solution[6].
13 C NMR (C2 Position) ~161.0 - 163.5 ppm ( C=O )~156.0 - 158.0 ppm ( C−OH )Carbonyl carbon is more deshielded than the enolic carbon.
FT-IR (C=O / C-O Stretch) 1650 - 1685 cm−1 (Strong)Absent (C-O stretch at ~1230 cm−1 )Presence of the lactam carbonyl bond[7].
FT-IR (N-H / O-H Stretch) 2800 - 3400 cm−1 (Broad, N−H )~3598 cm−1 (Sharp, free O−H ) N−H participates in extensive water-wire or dimer H-bonding[9].
UV-Vis ( λmax​ ) ~295 - 305 nm~280 - 290 nmExtended conjugation in the lactim aromatic ring shifts electronic transitions.

Experimental Workflows & Self-Validating Protocols

To prevent misassignment, analytical workflows must be designed as self-validating systems. A single NMR spectrum in DMSO−d6​ will only show the lactam form, leading to the false assumption that the lactim form does not exist. The following protocol utilizes "Solvent Titration" to dynamically observe the tautomeric shift, proving the existence of both forms.

Protocol: Solvent-Titration NMR for Tautomeric Quantification

Objective: To calculate the equilibrium constant ( Keq​ ) of 5-Bromo-3,4-dimethylpyridin-2(1H)-one by shifting the dielectric environment.

Materials:

  • Analyte: 5-Bromo-3,4-dimethylpyridin-2(1H)-one (>98% purity).

  • Solvents: Cyclohexane- d12​ (Non-polar, ϵ≈2.0 ), Chloroform- d (Intermediate, ϵ≈4.8 ), DMSO- d6​ (Polar, ϵ≈46.8 ).

  • Equipment: 500 MHz NMR Spectrometer with variable temperature (VT) capabilities.

Step-by-Step Methodology:

  • Baseline Preparation (Non-Polar): Dissolve 10 mg of the analyte in 0.6 mL of Cyclohexane- d12​ . Sonicate gently. Note: Solubility may be limited; filter through a plug of glass wool if necessary.

  • Initial Acquisition: Acquire a standard 1 H NMR spectrum at 298 K. Integrate the O−H peak (~10 ppm) and the N−H peak (if visible, ~13 ppm). In C6​D12​ , the lactim form will dominate.

  • Titration Phase: Prepare a secondary solution of the analyte (10 mg / 0.6 mL) in DMSO- d6​ .

  • Dynamic Monitoring: Sequentially spike the Cyclohexane- d12​ NMR tube with 50 μL aliquots of the DMSO- d6​ solution. After each addition, invert the tube 5 times to ensure homogeneity and acquire a 1 H NMR spectrum.

  • Data Synthesis: As the bulk dielectric constant of the solvent mixture increases, you will observe a proportional decrease in the O−H integral and a concurrent rise in the N−H integral.

  • Self-Validation (Variable Temperature): To confirm that the N−H peak shift is due to dimerization rather than just solvent polarity, cool the CDCl3​ sample to 200 K. The N−H signal will sharpen and shift further downfield (approaching 14.2 ppm) as the cyclic (Lactam)2​ dimer becomes kinetically locked[6].

Workflow Prep Sample Preparation (10-20 mg/mL) Solvent Solvent Titration (Non-polar to Polar) Prep->Solvent NMR 1H/13C NMR Spectroscopy (Track NH vs OH shifts) Solvent->NMR IR FT-IR Spectroscopy (Track C=O vs C-OH modes) Solvent->IR Analysis Data Synthesis & Equilibrium Constant (Keq) NMR->Analysis IR->Analysis

Figure 2: Orthogonal spectroscopic workflow for tautomer characterization.

Conclusion & Best Practices

When analyzing 5-Bromo-3,4-dimethylpyridin-2(1H)-one, the assumption of a static molecular structure is a critical error. The presence of trace water in hygroscopic solvents (like DMSO) can act as a catalytic bridge, drastically reducing the tautomerization energy barrier from ~150 kJ/mol down to ~60 kJ/mol, thereby artificially shifting the equilibrium entirely to the lactam form[10].

Key Takeaways for the Bench Scientist:

  • Always dry your solvents: Microsolvation by water actively shifts the equilibrium to the keto (lactam) tautomer[10].

  • Use orthogonal methods: Never rely solely on NMR. Confirm the presence of the lactam form via the ~1650 cm−1 C=O stretch in FT-IR[7].

  • Account for concentration: Because the lactam form stabilizes via dimerization, higher sample concentrations will push the equilibrium toward the lactam form, even in moderately non-polar solvents[6].

References

  • 2-Pyridone - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. Available at:[Link]

  • 5-Bromo-3,4-dimethylpyridin-2(1H)-one (CID 58703142). PubChem. Available at:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. Available at:[Link]

  • 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at:[Link]

  • The Hydrogen-Bonded 2-Pyridone Dimer Model System. 1. Combined NMR and FT-IR Spectroscopy Study. Prof. Dr. H.-H. Limbach / Freie Universität Berlin. Available at:[Link]

  • How about Tautomers? WuXi Biology. Available at:[Link]

  • Vibrational spectroscopy of 2-pyridone and its clusters in supersonic jets. The Journal of Chemical Physics | AIP Publishing. Available at:[Link]

  • Transition from Water Wires to Bifurcated H-Bond Networks in 2-Pyridone·(H2O)n. PubMed. Available at:[Link]

  • Ground state fluorescence-dip infrared spectra. ResearchGate. Available at:[Link]

Sources

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